Tris succinate
Description
The exact mass of the compound Di(tris[hydroxymethyl]aminomethane) succinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;butanedioic acid | |
|---|---|---|
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InChI |
InChI=1S/2C4H11NO3.C4H6O4/c2*5-4(1-6,2-7)3-8;5-3(6)1-2-4(7)8/h2*6-8H,1-3,5H2;1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJZQNZZGQDONE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101004826 | |
| Record name | Butanedioic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/2) | |
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Molecular Weight |
360.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Sigma-Aldrich MSDS] | |
| Record name | Tris(hydroxymethyl)aminomethane succinate | |
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CAS No. |
84540-64-7, 85169-32-0 | |
| Record name | Succinic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1) | |
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| Record name | Succinic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:2) | |
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| Record name | Butanedioic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/2) | |
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| Record name | Succinic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:2) | |
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| Record name | Succinic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Preparation of Tris Succinate Buffer
Abstract
This guide provides a comprehensive, technically-grounded framework for the preparation and validation of Tris succinate buffer, a critical reagent in numerous biochemical and biopharmaceutical applications. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles governing the buffer's performance, with a particular focus on the interplay between its components, the significant impact of temperature on pH, and best practices for ensuring batch-to-batch reproducibility. Detailed protocols for synthesis, pH adjustment, and sterile filtration are provided, alongside troubleshooting guidance and a discussion of the buffer's primary applications. This whitepaper is intended for researchers, scientists, and drug development professionals who require a robust and reliable buffering system for their experimental and process-related needs.
Theoretical Foundations: The Chemistry of a Dual-Component System
The efficacy of this compound buffer stems from the complementary properties of its two core components: Tris(hydroxymethyl)aminomethane (Tris) and succinic acid. Understanding their individual characteristics is paramount to mastering the preparation of the combined system.
Tris: The Alkaline Foundation
Tris is a primary amine and a common biological buffer valued for its pKa of approximately 8.1 at 25°C, providing a strong buffering capacity between pH 7.1 and 9.1.[1][2] It is widely used in electrophoresis, protein solubilization, and various enzymatic assays.[1]
However, the most critical characteristic of Tris for any protocol is its significant temperature-dependent pKa. The pH of a Tris buffer will decrease by approximately 0.025 to 0.031 units for every 1°C increase in temperature.[1][2][3][4] This is not a trivial matter; a buffer adjusted to pH 8.0 at room temperature (~25°C) will have a substantially different pH when used at 4°C or 37°C.[5][6] Therefore, it is an absolute requirement that Tris-containing buffers be pH-adjusted at the temperature at which they will be used.[1][4]
Succinic Acid: The Acidic Modulator
Succinic acid is a dicarboxylic acid, meaning it has two proton-donating carboxylic acid groups. This gives it two pKa values:
This dual-pKa nature provides a broad buffering range in the acidic to slightly acidic realm (pH 3.2 - 6.6).[7] In biopharmaceutical formulations, particularly for monoclonal antibodies (mAbs), succinate buffers are increasingly chosen to maintain a mildly acidic environment, which can enhance protein stability and reduce aggregation.[7][10][11][12][13]
The Buffering Mechanism: A Titration in Action
The preparation of this compound buffer is fundamentally a titration. A solution of Tris base is titrated with a solution of succinic acid. As the succinic acid is added, it protonates the amine group of the Tris molecules, lowering the pH of the solution. The final pH is determined by the molar ratio of the protonated Tris (the conjugate acid) to the free Tris base. By carefully controlling this ratio through the addition of succinic acid, a stable pH can be achieved across a wide range, leveraging the buffering capacities of both components.
Key Physicochemical Parameters
For accurate and reproducible buffer preparation, the following parameters are essential.
| Parameter | Tris (Tris(hydroxymethyl)aminomethane) | Succinic Acid |
| Molecular Weight ( g/mol ) | 121.14 | 118.09 |
| pKa (at 25°C) | ~8.1[2] | pKa1: ~4.2, pKa2: ~5.6[7][8][9] |
| Effective Buffering Range | pH 7.1 - 9.1[1][2] | pH 3.2 - 6.6[7] |
| Temperature Coefficient (ΔpKa/°C) | -0.025 to -0.031[1][2][3] | Minimal |
Synthesis Protocol: 1.0 L of 50 mM this compound, pH 8.2
This protocol provides a step-by-step methodology for preparing a 50 mM this compound buffer. The key to this process is the preparation of equimolar stock solutions to allow for precise titration without significantly altering the final Tris concentration.
Required Materials and Equipment
-
Tris(hydroxymethyl)aminomethane (Tris base), Reagent Grade or higher
-
Succinic Acid, Reagent Grade or higher
-
High-purity, deionized (DI) water
-
Calibrated pH meter with a temperature probe (Note: Do not use silver chloride (Ag/AgCl) single-junction electrodes as they can precipitate with Tris[2])
-
Magnetic stirrer and stir bars
-
Glass beakers and a 1.0 L graduated cylinder
-
Analytical balance
-
0.22 µm sterile filter unit (e.g., syringe filter or vacuum filtration system)[14][15]
-
Sterile storage bottle
Experimental Workflow: Buffer Preparation
Caption: Workflow for this compound Buffer Preparation.
Detailed Procedural Steps
-
Prepare a 0.1 M Tris Base Solution:
-
Accurately weigh 12.11 g of Tris base.
-
Dissolve it in approximately 800 mL of DI water in a 1 L beaker with a magnetic stir bar. Mix until fully dissolved.
-
-
Prepare a 0.1 M Succinic Acid Titrant Solution:
-
In a separate beaker, accurately weigh 11.81 g of succinic acid.
-
Dissolve it in approximately 800 mL of DI water. This may require gentle warming to fully dissolve. Ensure the solution returns to room temperature before use.
-
-
Perform the Titration:
-
Place the beaker containing the Tris solution on a magnetic stirrer.
-
Calibrate your pH meter at the temperature at which the buffer will be used (e.g., 25°C or 4°C).
-
Immerse the pH probe into the Tris solution.
-
Slowly add the 0.1 M succinic acid solution to the Tris solution while constantly stirring and monitoring the pH.
-
Continue adding succinic acid until the target pH of 8.2 is reached.
-
-
Final Volume Adjustment (QS):
-
Carefully pour the buffer solution into a 1.0 L graduated cylinder.
-
Rinse the beaker with a small amount of DI water and add it to the cylinder to ensure a complete transfer.
-
Add DI water to bring the final volume to exactly 1.0 L. This step is crucial for achieving the final target concentration of 50 mM Tris.[16]
-
-
Quality Control (QC) and Sterilization:
-
Pour the final solution back into a beaker and verify that the pH is still at the target value. Minor shifts can occur upon dilution; adjust if necessary with a few drops of the succinic acid or Tris stock.
-
For most biological applications, sterile filtration is required to remove microbial contamination.[14][17][18] Pass the buffer through a 0.22 µm pore size sterilizing-grade filter into a sterile storage bottle.[15]
-
Label the bottle with the buffer name (50 mM this compound), pH, date of preparation, and your initials. Store at 4°C unless the application requires otherwise.
-
Applications and Considerations
-
Protein Purification: this compound can be used in chromatography steps like ion exchange or size exclusion, where maintaining a stable pH is critical for protein binding and elution.
-
Enzyme Assays: The buffer provides a stable environment for enzymatic reactions that are active in the neutral to slightly alkaline pH range.
-
Biopharmaceutical Formulations: Succinate is a preferred buffer for some monoclonal antibody formulations due to its ability to maintain a stable, slightly acidic pH, which can minimize protein aggregation.[10][11][12] However, it's important to note that succinate buffers can exhibit significant pH shifts during freeze-thaw cycles due to the selective crystallization of buffer components.[7][10][11] This risk can often be mitigated by including cryoprotectants like sucrose in the formulation.[10][11]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| pH is unstable or drifts | Faulty or improperly calibrated pH electrode. Temperature fluctuations. | Recalibrate the pH meter. Ensure the buffer and calibrants are at a stable, consistent temperature. |
| Final pH is different after QS | Dilution effect on pH. | This is a known phenomenon with Tris buffers.[1] Re-check and perform a final minor adjustment after bringing the solution to its final volume. |
| Precipitate forms in the buffer | Low-quality reagents. Contamination. Incompatibility with Ag/AgCl electrodes. | Use high-purity reagents. Ensure all glassware is scrupulously clean. Use a double-junction or Tris-compatible pH probe. |
References
- The relationship between the pH value of Tris buffer and temperature - Hubei xindesheng Material Technology Co., Ltd. (2023). ChemicalBook.
- Simplified, efficient sizing of sterilizing-grade normal flow filters for buffer solutions. (n.d.). Merck Millipore.
- Sartorius Sterile Filtr
- Tris buffer pH 8.0 (1 M) for molecular biology. (n.d.). ITW Reagents.
- Will the pH of TRIS-HCL buffer 1185-53-1 change with temper
- Patke, S., et al. (2022). Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies. Journal of Pharmaceutical Sciences.
- Choosing the Right Buffer Filter. (n.d.). MilliporeSigma.
- Tris-HCL pH depending on temper
- Preparation, Filtration, and Distribution of Buffers in Modern Bioprocesses. (2009). GE Healthcare.
- pH vs Temperature for Tris Buffer. (n.d.). New England Biolabs.
- Succinate Buffer in Biologics Products: Real-World Formulation Considerations, Processing Risks and Mitigation Strategies. (2022).
- Comparative analysis of succinate salts as buffering agents. (n.d.). Benchchem.
- Filtration in the Preparation of Cell Culture Media & Buffers. (n.d.). Critical Process Filters.
- Succinic Acid Excipient GMP. (n.d.). Pfanstiehl.
- Succin
- How to make this compound buffer (0.05M, pH8.2)? (2016).
- Tris. (n.d.). Wikipedia.
- How to Prepare Your Most Frequently Used Buffers. (2017). GoldBio.
- Preparing Tris Buffer. (2013). YouTube.
- Buffer Prepar
- Preparation of Tris - Fisher Scientific. (n.d.). Fisher Scientific.
- Biological buffers pKa calculation. (n.d.).
- Biological Buffers. (n.d.). AppliChem.
- Buffer Reference Center. (n.d.). Sigma-Aldrich.
- Biological Buffers. (n.d.). Carl ROTH.
Sources
- 1. Tris buffer pH 8.0 (1 M) for molecular biology [itwreagents.com]
- 2. Tris - Wikipedia [en.wikipedia.org]
- 3. The relationship between the pH value of Tris buffer and temperature - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Will the pH of TRIS-HCL buffer 1185-53-1 change with temperature? [vacutaineradditives.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biological buffers pKa calculation [reachdevices.com]
- 9. Biological Buffers [staff.ustc.edu.cn]
- 10. Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Succinic Acid Excipient GMP - Pfanstiehl [pfanstiehl.com]
- 13. bostonbioproducts.com [bostonbioproducts.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Sterile Filtration | Sartorius [sartorius.com]
- 16. researchgate.net [researchgate.net]
- 17. bioprocessintl.com [bioprocessintl.com]
- 18. criticalprocess.com [criticalprocess.com]
Advanced Buffer Systems: The Tris-Succinate Technical Guide
Topic: Basic principles of Tris succinate as a biological buffer Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
While Tris-HCl is the ubiquitous workhorse of molecular biology, it is not a neutral spectator in all biochemical environments. The presence of chloride ions (
This compound (Tris(hydroxymethyl)aminomethane succinate) represents a specialized buffer system where the weak base Tris is neutralized by the dicarboxylic succinic acid rather than a strong mineral acid. This guide dissects the physicochemical principles, preparation protocols, and critical applications of this compound, providing a roadmap for researchers to utilize this system when standard buffers fail.
Part 1: Physicochemical Fundamentals
The Chemistry of the System
The Tris-Succinate buffer system relies on the equilibrium between Tris base and Succinic acid. Unlike Tris-HCl, where a strong acid fully dissociates, this system involves a weak base and a weak dicarboxylic acid.
-
Tris (Base):
(at 25°C). Effective buffering range: pH 7.0 – 9.0.[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Succinic Acid (Acid): A dicarboxylic acid with two dissociation constants:
In a typical biological buffer (pH 7.0–8.5), the succinic acid is fully dissociated into the succinate dianion (
The "Chloride-Free" Advantage
The primary motivation for selecting this compound over Tris-HCl is the elimination of chloride ions.
-
Enzymatic Inhibition: High concentrations of
can inhibit specific enzymes, particularly kinases and certain dehydrogenases. -
Ionic Strength & Mobility: The succinate dianion is larger and has different mobility characteristics than the small, highly mobile chloride ion. This alters the conductivity of the solution, which is critical in electrophoretic applications (e.g., isotachophoresis or native PAGE).
Temperature Sensitivity (The Tris Factor)
It is imperative to note that replacing HCl with Succinic acid does not eliminate the temperature sensitivity of the Tris moiety.
- : Tris exhibits a temperature coefficient of approximately -0.028 pH units per °C .
-
Implication: A this compound buffer prepared at pH 7.5 at 25°C will shift to approximately pH 8.1 at 4°C.
Part 2: Visualizing the Equilibrium
The following diagram illustrates the chemical interplay and the dissociation steps involved in the Tris-Succinate system.
Part 3: Preparation Protocol (Self-Validating)
Standard: 0.1 M Tris-Succinate, pH 7.5 (at 25°C). Principle: Do not use pre-set tables. Titrate the base with the acid to achieve the exact ionic balance required for your specific temperature.
Reagents
-
Tris Base (Ultra Pure): MW 121.14 g/mol .
-
Succinic Acid (Free Acid): MW 118.09 g/mol .
-
Deionized Water (18.2 MΩ·cm).
Step-by-Step Workflow
-
Calculation:
-
Target Volume: 1 Liter.
-
Target Molarity (Tris): 0.1 M.
-
Mass Tris Base =
.
-
-
Dissolution:
-
Dissolve 12.114 g of Tris Base in approx. 800 mL of deionized water.
-
Note: The pH will be highly alkaline (~10.5).
-
-
Titration (The Critical Step):
-
Prepare a 1 M Succinic Acid stock solution (dissolve 11.8 g in 100 mL water).
-
Place the Tris solution on a magnetic stirrer with a calibrated pH probe.
-
Temperature Check: Ensure the solution is at 25°C (or your target working temperature).
-
Slowly add the Succinic Acid stock until the pH reaches 7.5.
-
Why this way? This ensures the exact ratio of base to acid is achieved for that specific pH, accounting for any hydration differences in the raw materials.
-
-
Finalization:
-
Top up to 1 Liter with deionized water.[3]
-
Filter sterilize (0.22 µm) to prevent microbial growth (Succinate is a carbon source for bacteria).
-
Experimental Workflow Diagram
Part 4: Applications & Comparative Data
Enzymology: Dehydrogenases
This compound is often the buffer of choice for Succinate Dehydrogenase (SDH) histochemistry and assays.
-
Mechanism: In SDH assays, succinate serves a dual role: it is the substrate for the enzyme and the counter-ion for the buffer.
-
Conflict: Using Tris-HCl in SDH assays introduces chloride, which can inhibit the coupled electron transport chain components often utilized in colorimetric detection (e.g., Tetrazolium salts).
Electrophoresis (Native PAGE)
In native polyacrylamide gel electrophoresis (PAGE), the goal is to separate proteins based on charge-to-mass ratio without denaturing them.[4]
-
Tris-Succinate vs. Tris-Glycine: Tris-Succinate provides a different stacking limit. It is particularly useful when the protein of interest is unstable in the presence of glycine or requires a specific ionic strength to maintain quaternary structure.
Data Comparison: Tris-HCl vs. Tris-Succinate
| Feature | Tris-HCl | Tris-Succinate |
| Buffering Ion | Tris ( | Tris ( |
| Counter-Ion | Chloride ( | Succinate ( |
| Ionic Mobility | High (Cl- is fast) | Lower (Succinate is bulky) |
| Enzyme Compatibility | General Purpose | Specialized (Dehydrogenases) |
| Microbial Stability | High (Resistant) | Low (Succinate is a nutrient) |
| Conductivity | High | Moderate |
Part 5: Scientific Integrity - Limitations & Troubleshooting
The "Metabolic Interference" Risk
While removing chloride helps some enzymes, adding succinate can interfere with others.
-
Krebs Cycle: Succinate is a potent intermediate. If your assay involves mitochondrial lysates or whole cells, the succinate in the buffer will drive mitochondrial respiration (Complex II), potentially skewing oxygen consumption rates or ATP production data.
-
Recommendation: Do not use this compound for metabolic flux assays unless succinate saturation is the intended experimental variable.
Tris-Aldehyde Reaction
Tris is a primary amine. It can form Schiff bases with aldehydes.
-
Risk: If your substrate is an aldehyde (e.g., in certain aldehyde dehydrogenase assays), Tris can chemically react with the substrate, reducing its effective concentration and causing apparent inhibition [1].
-
Solution: In these specific cases, a non-amine buffer like Phosphate or HEPES is preferred over any Tris-based system.
pH Electrode Incompatibility
Tris can clog single-junction pH electrodes containing Ag/AgCl references due to Ag-Tris complex formation.
-
Protocol Requirement: Always use a double-junction electrode or a calomel electrode when measuring Tris-based buffers to ensure accuracy and prolong probe life.
References
-
Reaction of Tris with aldehydes. Effect of Tris on reactions catalyzed by homoserine dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase. Source: PubMed (NIH) URL:[Link]
-
Inhibition of succinate dehydrogenase by pesticides (SDHIs) and Energy Metabolism. Source: NCBI (PMC) URL:[Link]
Sources
The Dual-Role Agent: A Technical Guide to Succinate in Tris Buffer Systems
Foreword: Beyond Buffering
To the dedicated researcher, the choice of a buffer is foundational, a seemingly simple decision that dictates the chemical landscape of an experiment. Tris-HCl is a workhorse of the modern biology lab, prized for its buffering capacity in the physiological pH range.[1][2] However, the substitution of hydrochloric acid with succinic acid to create a Tris-succinate buffer introduces a fascinating and powerful variable. This is not merely a change of acidifier; it is the introduction of a key biological effector.
This guide moves beyond standard buffer preparation protocols. It is designed for scientists and drug development professionals who seek to understand and leverage the multifaceted role of succinate within a Tris-buffered environment. We will explore the causal biochemistry—the "why" behind the "how"—of using succinate not just as a pH-adjusting agent, but as an active participant in your experimental system. Herein, we dissect its influence on mitochondrial function, its potential to activate specific cellular signaling pathways, and its utility in the high-stakes world of biologics formulation.
Deconstructing the Components: A Tale of Two Molecules
Understanding the Tris-succinate system requires an appreciation for the individual characteristics of its components. Their distinct properties are the basis for their synergistic, and sometimes cautionary, interactions.
Tris: The Physiological pH Anchor
Tris(hydroxymethyl)aminomethane is a primary amine widely used for its effective buffering range between pH 7.0 and 9.0, which conveniently overlaps with the physiological pH of most living systems.[2][3] Its buffering action stems from its protonated amine group, which can donate a proton to neutralize incoming hydroxide ions.
However, Tris is not without its idiosyncrasies. Its pKa is notably temperature-dependent, decreasing by approximately 0.028-0.031 pH units for every 1°C increase in temperature.[4][5] This necessitates careful pH adjustment at the intended experimental temperature. Furthermore, the primary amine in Tris can interact with certain reagents and metal ions, potentially interfering with enzymatic assays or protein quantification methods like the Lowry assay.[6][7][8]
Succinate: The Bioactive Dicarboxylic Acid
Succinic acid is a dicarboxylic acid with two pKa values, approximately 4.2 and 5.6.[9][10] This grants it buffering capacity in the acidic pH range.[11] In a Tris buffer system set to a physiological pH (e.g., 7.4), succinic acid will exist predominantly as the dianion, succinate.
Crucially, succinate is far more than a simple organic acid. It is a central metabolite in the tricarboxylic acid (TCA) cycle, a key player in cellular energy production.[10][12] Its roles extend to:
-
Mitochondrial Respiration: Succinate is the direct substrate for Complex II (succinate dehydrogenase, SDH) of the electron transport chain (ETC).[12]
-
Cellular Signaling: Extracellular succinate is a signaling molecule that activates a specific G protein-coupled receptor, SUCNR1 (also known as GPR91), initiating downstream signaling cascades.[9][10][13]
-
Post-Translational Modification: Succinyl-CoA, a related metabolite, can be a source for protein succinylation, a post-translational modification that can alter protein function.[14][15]
| Property | Tris | Succinic Acid / Succinate |
| Chemical Name | Tris(hydroxymethyl)aminomethane | Butanedioic acid |
| pKa (at 25°C) | ~8.1 | pKa1 ~4.2, pKa2 ~5.6 |
| Effective Buffer Range | pH 7.0 - 9.0 | pH 3.2 - 6.6 |
| Key Biological Role | Inert (intended) buffer | TCA Cycle Intermediate, Signaling Molecule |
| Temperature Dependence | High (ΔpKa/°C ≈ -0.03) | Low |
| Potential Interactions | Metal ions, Lowry assay, aldehydes | SUCNR1 receptor, mitochondrial Complex II |
Table 1: Comparative Physicochemical Properties of Tris and Succinic Acid. This table provides a side-by-side comparison of the key characteristics of the two components of a Tris-succinate buffer system.
The Tris-Succinate System: Rationale and Application
When succinic acid is used to adjust the pH of a Tris base solution, the resulting buffer contains Tris base, protonated Tris (TrisH+), and succinate dianions. This system is deliberately chosen in specific research contexts where the presence of succinate is either beneficial or its effects must be carefully controlled.
Core Application: Mitochondrial Respiration Assays
One of the most prominent uses of a Tris-succinate buffer system is in the study of isolated mitochondria. In this context, succinate is not just a counter-ion; it is the experimental substrate used to probe the function of Complex II of the electron transport chain.
Caption: Experimental workflow for mitochondrial respiration assays using a Tris-succinate buffer.
In these experiments, researchers aim to measure the rate of oxygen consumption as a proxy for ETC activity. By providing succinate, they directly fuel Complex II, bypassing Complex I. This allows for the specific assessment of Complex II function and the downstream components of the ETC.
Why Tris-Succinate? The Causality Explained:
-
Substrate Delivery: Succinate is the required fuel for the reaction being measured. Using it to adjust pH ensures its presence from the start.[3]
-
pH Control: Tris provides the necessary buffering capacity at a physiological pH (typically 7.2-7.4), which is optimal for mitochondrial function.
-
Avoiding Interference: Unlike chloride (from HCl), which can inhibit substrate transporters like the dicarboxylate carrier, succinate is an active participant and thus a more logical choice of anion in this specific context.[3][16]
This protocol is adapted for the analysis of isolated mitochondria using succinate as a substrate.
Reagents & Equipment:
-
Tris base
-
Succinic acid
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl2)
-
Potassium phosphate monobasic (KH2PO4)
-
EGTA
-
Deionized water
-
pH meter and probe
-
Stir plate and stir bar
Step-by-Step Methodology:
-
Prepare Component Stock Solutions: It is best practice to prepare concentrated, pH-adjusted stock solutions. For example:
-
2 M Tris base
-
1 M Succinic acid (adjust to pH 7.4 with KOH)
-
2 M KCl
-
1 M MgCl2
-
1 M KH2PO4 (adjust to pH 7.4 with KOH)
-
0.5 M EGTA (adjust to pH 7.4 with KOH)
-
-
Buffer Assembly: In a beaker with a stir bar, combine the following in ~800 mL of deionized water to achieve the desired final concentrations (example below):
-
125 mM KCl
-
10 mM Tris
-
5 mM MgCl2
-
5 mM KH2PO4
-
20 µM EGTA
-
5 mM Succinate
-
-
pH Adjustment: Place the beaker on a stir plate and immerse a calibrated pH probe. Slowly add 2 M Tris base solution dropwise while monitoring the pH. Adjust the final pH to 7.4 at the temperature of your planned experiment (e.g., 37°C).
-
Final Volume: Once the target pH is stable, transfer the solution to a graduated cylinder and add deionized water to reach the final desired volume (e.g., 1 L).
-
Storage: Store the buffer at 4°C. For long-term storage, sterile filtration is recommended.
Self-Validation: The quality of this buffer is validated by the experimental outcome. A well-prepared buffer will support high rates of ADP-stimulated respiration and yield a high Respiratory Control Ratio (RCR), a key indicator of mitochondrial health.[17]
The Signaling Dimension: Succinate as a Ligand
When using a Tris-succinate buffer in cell-based assays, researchers must be acutely aware that they are introducing a potent signaling molecule. Extracellular succinate activates the SUCNR1 receptor, a GPCR found on the surface of various cell types, including certain immune cells, platelets, and cells in the kidney.[9][18]
Caption: Simplified signaling pathway of the succinate receptor SUCNR1 (GPR91).
Trustworthiness & Experimental Design:
The presence of succinate in your buffer is a deliberate experimental variable. Its potential to activate SUCNR1 must be accounted for to ensure trustworthy data.
-
Control Experiments: When investigating a drug's effect on a SUCNR1-expressing cell line, a Tris-HCl buffer should be used as a negative control to distinguish the drug's effects from those of succinate itself.
-
System Suitability: If the goal is to study SUCNR1 activation, the Tris-succinate buffer provides a stable and pH-controlled method for ligand delivery.
-
Audience Consideration: For drug development professionals, this is critical. If a lead compound is being tested in a cell-based assay buffered with Tris-succinate, any observed activity could be an off-target effect mediated by succinate signaling. This could lead to false positives or misinterpretation of the compound's mechanism of action.
Application in Biologics Formulation: A Cautious Approach
In the development of therapeutic proteins, such as monoclonal antibodies (mAbs), buffer selection is paramount for ensuring long-term stability. While Tris is a common buffer, succinate has also been explored for its ability to maintain a mildly acidic pH, which can reduce protein aggregation for some mAbs.[5][11][19]
However, a significant challenge with succinate buffers is their behavior during freeze-thaw cycles, a common step in drug product manufacturing and storage.[11][19]
The Freeze-Thaw Problem: Studies have shown that upon freezing, succinate buffers can exhibit a substantial pH shift, increasing by over one pH unit.[19][20] This is caused by the selective crystallization of monosodium succinate, which alters the equilibrium of the remaining soluble buffer components.[20] Such a drastic pH change can be catastrophic for protein stability, leading to aggregation and loss of function.
| Buffer System | Initial pH | pH after Freeze-Thaw | Key Observation | Reference |
| 25 mM Succinate | 5.0 | ~6.2 | Significant pH increase | [19][20] |
| 25 mM Succinate + 2% Sucrose | 5.0 | ~5.0 | pH shift mitigated | [20] |
| Tris-HCl | 7.4 | ~7.8 | Moderate pH increase |
Table 2: Impact of Freeze-Thaw Cycles on Buffer pH. This table summarizes the observed pH shifts in different buffer systems, highlighting the risk associated with succinate and a potential mitigation strategy.
Mitigation and Best Practices: Research has demonstrated that the inclusion of cryoprotectants, most notably sucrose, can prevent the crystallization of succinate salts and stabilize the pH during freezing.[19][20] Therefore, while a Tris-succinate buffer might offer advantages for a specific protein at a specific pH, its use in a product that will undergo freezing requires rigorous formulation development and the inclusion of stabilizers. For drug development professionals, this means that while Tris-succinate is a potential tool, it comes with process-related risks that must be proactively addressed and mitigated through careful formulation design.
Conclusion and Future Perspectives
The use of succinate in a Tris buffer system transforms a standard laboratory solution into a complex, bioactive medium. This guide has illuminated the core principles governing this system, moving from the fundamental properties of its components to its nuanced applications in mitochondrial research, cell signaling, and biopharmaceutical formulation.
For the researcher, the key takeaway is intentionality . The choice to use succinate over a more inert counter-ion like chloride must be a conscious one, driven by the specific demands of the experiment.
-
In mitochondrial bioenergetics , Tris-succinate is a powerful tool, providing both pH control and the necessary substrate to probe Complex II function.
-
In cell-based assays , it is a potent ligand delivery system for the SUCNR1 receptor, a fact that must be leveraged or controlled for.
-
In drug formulation , it presents both opportunities for protein stabilization and significant process-related challenges that demand careful mitigation.
As research continues to unravel the complex roles of metabolic intermediates in cellular signaling and disease, the deliberate use of "bioactive buffers" like Tris-succinate will undoubtedly become more prevalent. A thorough understanding of the principles outlined in this guide will empower scientists to design more robust, insightful, and ultimately, more trustworthy experiments.
References
-
Amerigo Scientific. (2024). Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Succinate receptor. Available at: [Link]
-
Gilissen, J., et al. (2016). Insight into SUCNR1 (GPR91) structure and function. Pharmacological Research, 106, 40-50. Available at: [Link]
-
Macaulay, I. C., et al. (2023). Cell selectivity in succinate receptor SUCNR1/GPR91 signaling in skeletal muscle. American Journal of Physiology-Endocrinology and Metabolism, 324(4), E289-E298. Available at: [Link]
-
Gilissen, J., et al. (2016). Insight into SUCNR1 (GPR91) structure and function. PubMed. Available at: [Link]
-
ResearchGate. (2016). How to make Tris Succinate buffer (0.05M, pH8.2)? Available at: [Link]
-
Perry, C. G., et al. (2017). The effect of respiration buffer composition on mitochondrial metabolism and function. PLoS ONE, 12(11), e0187523. Available at: [Link]
-
Li, N., et al. (2020). Isolation of Mitochondria From Fresh Mice Lung Tissue. Frontiers in Physiology, 11, 603. Available at: [Link]
-
Perry, C. G., et al. (2017). The effect of respiration buffer composition on mitochondrial metabolism and function. ResearchGate. Available at: [Link]
-
Applied Photophysics. (2023). Comparing pH and Buffer Solutions for Stabilising a Monoclonal Antibody using the SUPR-CM High-Performance Plate Reader. Available at: [Link]
-
Li, D., et al. (2016). A strategy for selecting the pH of protein solutions to enhance crystallization. Acta Crystallographica Section F, 72(Pt 10), 759-765. Available at: [Link]
-
Applied Photophysics. (2020). Application Note: Comparing pH and Buffer Solutions for Stabilizing a Monoclonal Antibody. Available at: [Link]
-
Ukidve, A., et al. (2023). Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies. Journal of Pharmaceutical Sciences, 112(1), 138-147. Available at: [Link]
-
NCBioNetwork. (2013). Preparing Tris Buffer. Available at: [Link]
-
Applied Photophysics. Targeting Optimal Buffers for Downstream Crystallisation Screening. Available at: [Link]
-
Pathak, D., & Kolishetti, N. (2019). Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic Stroke Studies. Journal of Visualized Experiments, (148), e59606. Available at: [Link]
-
Ukidve, A., et al. (2023). Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies. PubMed. Available at: [Link]
-
Zhu, J., et al. (2009). pH and Base Counterion Affect Succinate Production in Dual-Phase Escherichia Coli Fermentations. Journal of Industrial Microbiology & Biotechnology, 36(8), 1101-1109. Available at: [Link]
-
Fisher Scientific. Preparation of Tris. Available at: [Link]
-
Diagnopal. (2023). Tris, Tris- HCl Buffer Protocol, Use and Preparation. Available at: [Link]
-
NCBioNetwork. Preparing Tris Buffer. Available at: [Link]
-
Liu, K., et al. (2022). Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer. Frontiers in Immunology, 13, 989278. Available at: [Link]
-
Ukidve, A., et al. (2022). Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies. PubMed. Available at: [Link]
-
Jantama, K., et al. (2015). Impact of an energy-conserving strategy on succinate production under weak acidic and anaerobic conditions in Enterobacter aerogenes. Applied Microbiology and Biotechnology, 99(12), 5067-5079. Available at: [Link]
-
Magazanik, L. G., & Vyskocil, F. (1979). Succinyl derivatives of N-tris (hydroxymethyl) methyl-2-aminoethane sulphonic acid: their effects on the frog neuromuscular junction. Pflügers Archiv, 380(3), 239-245. Available at: [Link]
-
Wang, J., et al. (2022). Ischemic accumulation of succinate induces Cdc42 succinylation and inhibits neural stem cell proliferation after cerebral ischemia/reperfusion. Neural Regeneration Research, 17(11), 2501-2508. Available at: [Link]
-
Gill, A. L., et al. (2012). Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer. Frontiers in Immunology, 13, 989278. Available at: [Link]
Sources
- 1. SUCNR1 - Wikipedia [en.wikipedia.org]
- 2. organicintermediate.com [organicintermediate.com]
- 3. The effect of respiration buffer composition on mitochondrial metabolism and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. photophysics.com [photophysics.com]
- 6. canvaxbiotech.com [canvaxbiotech.com]
- 7. proteinstable.com [proteinstable.com]
- 8. bostonbioproducts.com [bostonbioproducts.com]
- 9. Succinate receptor | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Insight into SUCNR1 (GPR91) structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. orbi.uliege.be [orbi.uliege.be]
- 13. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ischemic accumulation of succinate induces Cdc42 succinylation and inhibits neural stem cell proliferation after cerebral ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell selectivity in succinate receptor SUCNR1/GPR91 signaling in skeletal muscle. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 18. experts.umn.edu [experts.umn.edu]
- 19. agilent.com [agilent.com]
- 20. Tris, Tris- HCl Buffer Protocol, Use and Preparation [diagnopal.ca]
Methodological & Application
Application Note: Protocol for Preparation of Tris-Succinate Buffer for Protein Crystallization
Abstract & Scientific Rationale
In protein crystallography, the choice of buffer extends beyond simple pH maintenance.[1][2][3] It defines the ionic environment, influences protein solubility, and can directly participate in crystal lattice formation.[3]
Tris-Succinate is a binary buffer system utilizing Tris (base) and Succinic Acid (weak acid) . Unlike traditional buffers adjusted with HCl or NaOH, this system introduces no alkali metals (Na⁺, K⁺) or halides (Cl⁻) . This is critical for crystallographers because:
-
Exclusion of Inorganic Ions: Alkali metals can stabilize specific, sometimes unwanted, crystal forms or compete with protein-ligand binding sites.
-
Ligand Effects: Succinate (
) is a dicarboxylic acid that can bridge positively charged residues (Lys, Arg, His) between protein molecules, promoting crystal packing. -
Broad Range Utility: While complex, this pair allows buffering across a unique range, bridging the acidic efficacy of succinate (pH ~4–6) and the alkaline efficacy of Tris (pH ~7–9).
Critical Physicochemical Properties
| Component | Formula | MW ( g/mol ) | pKa (25°C) | |
| Tris (Base) | 121.14 | 8.06 | -0.028 (High Temp Sensitivity) | |
| Succinic Acid | 118.09 | ~0 (Negligible) |
⚠️ Scientific Integrity Warning (The "Buffer Gap"): This system has a buffering minimum between pH 6.0 and 7.0 . The buffering capacity dips significantly here because it is far from the pKa of succinate (5.64) and Tris (8.06).[4][5] If your target is exactly pH 6.5, consider using BIS-TRIS or MES instead, unless the specific chemical properties of succinate are required for packing.
Materials & Equipment
To ensure reproducibility in crystal growth, use only Molecular Biology Grade or Crystallography Grade reagents.
| Reagent/Equipment | Specification | Purpose |
| Succinic Acid | Acid component / Ligand source | |
| Tris Base | Buffering base / pH adjustment | |
| Water | Type 1 (Milli-Q), 18.2 M | Solvent |
| 0.22 | PES or PVDF membrane | Sterilization & particulate removal |
| pH Meter | Calibrated (3-point: 4.0, 7.0, 10.0) | Precise pH monitoring |
| Temperature Probe | ATC (Auto Temp Compensation) | Critical due to Tris temp sensitivity |
Protocol: Preparation of 1.0 M Tris-Succinate Stock
Target Concentration: 1.0 M (based on the Succinate moiety). Note: Succinic acid solubility in water is ~58 g/L (approx. 0.5 M) at 20°C. Therefore, you cannot prepare a 1.0 M Succinic acid stock solution first. You must use the In-Situ Solubilization Method described below, where the addition of Tris base drives the dissolution of the acid.
Workflow Diagram
Figure 1: In-Situ Solubilization workflow.[6] Note that Succinic acid will not fully dissolve until Tris is added.
Step-by-Step Methodology
Step 1: Calculation & Weighing
To prepare 100 mL of 1.0 M Tris-Succinate (relative to Succinate):
-
Calculate Succinic Acid mass:
. -
Weigh 11.81 g of Succinic Acid.
-
Place into a beaker with a magnetic stir bar.
Step 2: Slurry Creation
-
Add approximately 75 mL of ultrapure water (75% of final volume).
-
Start stirring.
-
Observation: The solution will likely remain cloudy (a slurry) because 1.0 M exceeds the solubility of free succinic acid. Do not heat.
Step 3: Titration & Solubilization
-
Weigh out approximately 12.1 g of Tris Base (equimolar amount) but do not add it all at once .
-
Slowly add Tris Base solid (or a saturated Tris solution) to the stirring slurry.
-
Mechanism: As Tris neutralizes the acid, the succinate deprotonates (
), which is highly soluble. The solution will clear. -
Once the solution is clear, insert your pH probe.
Step 4: Fine Tuning pH[7]
-
Continue adding Tris Base until the desired pH is reached.
-
Targeting Acidic pH (e.g., 5.5): You will use less than equimolar Tris.
-
Targeting Basic pH (e.g., 8.0): You will use excess Tris.
-
-
Temperature Correction: Ensure the solution is at 25°C (or your specific crystallization temperature) while measuring.
-
Rule of Thumb: If you prepare the buffer at 20°C and crystal plates sit at 4°C, the pH will rise by approx +0.4 to +0.5 units.
-
Step 5: Final Volume & Filtration
-
Transfer the solution to a volumetric flask or graduated cylinder.
-
Add ultrapure water to reach exactly 100 mL .
-
Mix by inversion.
-
Filter immediately through a 0.22
m PES filter into a sterile container. This removes insoluble particulates that act as unintended nucleation sites.
Troubleshooting & Optimization
Comparison of Buffer States
| Parameter | Tris-HCl | Tris-Succinate | Impact on Crystallization |
| Counter-ion | Chloride ( | Succinate ( | Succinate can bridge protein molecules; Cl is passive. |
| Ionic Strength | High (1:1 salt) | Variable (depends on pH) | Tris-Succinate allows lower overall ionic strength at low pH. |
| Metal Ions | None (if titrated with HCl) | None (if titrated with Tris) | Ideal. Avoids Na/K which can induce salt crystals. |
Common Issues
-
Issue: Crystals of the buffer appear in the drop.
-
Cause: Evaporation leads to supersaturation of the buffer itself.
-
Solution: Tris-Succinate is generally very soluble, but if working at >2.0 M, this is a risk. Verify "crystals" are protein via UV microscopy or dye staining (Izit dye).
-
-
Issue: pH drift during storage.
-
Cause: CO
absorption or microbial growth. -
Solution: Store at 4°C. Re-filter if stored >3 months. Succinate is a carbon source for bacteria; sterility is paramount.
-
References
-
Hampton Research. Crystal Growth 101: Buffer Table and pKa Values. Retrieved from [Link]
- McPherson, A. (1982). Preparation and Analysis of Protein Crystals. John Wiley & Sons.
- Goldberg, R. N., et al. (2002). Thermodynamics of enzyme-catalyzed reactions: Part 6. 2002 update. Journal of Physical and Chemical Reference Data.
Sources
- 1. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH & Buffer | Hampton Research [hamptonresearch.com]
- 3. What is the role of Tris in protein crystallization? - Blog [hbynm.com]
- 4. Biological Buffers [staff.ustc.edu.cn]
- 5. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 6. mdanderson.org [mdanderson.org]
- 7. Why use Tris buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
Application Notes and Protocols: Tris-Succinate Buffer in Native Polyacrylamide Gel Electrophoresis
Introduction: The Rationale for Tris-Succinate in Native PAGE
Native polyacrylamide gel electrophoresis (PAGE) is a cornerstone technique for the analysis of proteins in their folded, active state. Unlike denaturing techniques such as SDS-PAGE, native PAGE separates proteins based on a combination of their size, shape, and intrinsic net charge. This preservation of the protein's native conformation is invaluable for investigating protein-protein interactions, enzyme activity, and the assembly of protein complexes. The choice of buffer system is paramount in native PAGE, as it directly influences the resolution, stability, and migration behavior of the proteins of interest.
While traditional buffer systems like Tris-glycine are widely used, the exploration of alternative buffer components can offer distinct advantages for specific applications.[1][2] This application note introduces a Tris-succinate buffer system for native PAGE, a formulation designed to provide a stable pH environment and potentially offer unique separation characteristics for certain classes of proteins, particularly those sensitive to the chemical milieu of the electrophoresis. Succinate, a dicarboxylic acid, presents interesting possibilities as a component in electrophoretic buffer systems due to its buffering capacity and potential role as a trailing ion in a discontinuous system.
This guide provides a comprehensive overview of the principles behind using a Tris-succinate buffer in native PAGE, detailed protocols for its implementation, and a discussion of its potential applications for researchers, scientists, and drug development professionals.
Scientific Principles: Understanding the Tris-Succinate System
The Tris-succinate native PAGE system is a discontinuous buffer system, which employs different buffer compositions in the gel and the electrode reservoirs to create a moving boundary that stacks proteins into sharp bands before they enter the resolving gel.[3] This stacking effect significantly enhances resolution compared to continuous buffer systems.[1][3]
The Role of Tris: Tris (tris(hydroxymethyl)aminomethane) is a common buffering agent in biological research due to its pKa of approximately 8.1 at 25°C, which is suitable for maintaining a stable pH in the slightly alkaline range often used for native PAGE.[4] This pH helps to ensure that most proteins have a net negative charge and will migrate towards the anode. However, it is crucial to be aware that the pKa of Tris is temperature-dependent, decreasing as the temperature rises.[5][6][7] Therefore, it is essential to prepare the buffers at the temperature at which the electrophoresis will be performed to ensure accurate pH.
The Role of Succinate: Succinic acid is a dicarboxylic acid with two pKa values (pKa1 ≈ 4.2 and pKa2 ≈ 5.6).[8][9][10] In the context of a native PAGE system with a slightly alkaline pH, succinate will be fully deprotonated and carry a net negative charge. This positions it to potentially act as a trailing ion in a discontinuous buffer system. The choice of trailing ion is critical as its mobility should be lower than that of the leading ion (typically chloride from the gel buffer) but higher than that of the proteins being separated, allowing for effective stacking.
The potential advantages of using succinate as a component in a native PAGE buffer system include:
-
Biocompatibility: Succinate is a natural metabolite and may provide a more biocompatible environment for sensitive proteins or protein complexes, helping to maintain their integrity and activity during electrophoresis.
-
Alternative Separation Selectivity: The unique charge and size characteristics of the succinate ion may alter the stacking and migration patterns of proteins compared to glycine, potentially offering improved resolution for specific protein samples.
-
pH Stability: A Tris-succinate buffer can be formulated to provide robust buffering capacity in the desired pH range for native electrophoresis.
Experimental Protocols
This section provides detailed, step-by-step methodologies for preparing the necessary reagents and performing native PAGE using the Tris-succinate buffer system.
Materials and Reagents
-
Tris(hydroxymethyl)aminomethane (Tris base)
-
Succinic acid
-
Hydrochloric acid (HCl)
-
Acrylamide/Bis-acrylamide solution (40%, 29:1 or 37.5:1)
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Glycerol
-
Bromophenol blue
-
Deionized water (ddH₂O)
-
Protein standards for native PAGE
-
Protein sample of interest
-
Vertical electrophoresis apparatus and power supply
-
Staining and destaining reagents (e.g., Coomassie Brilliant Blue R-250)
Buffer and Gel Preparation
The following tables summarize the compositions of the stock solutions and the resolving and stacking gels.
Table 1: Stock Solutions
| Stock Solution | Composition | Preparation Instructions |
| 1.5 M Tris-HCl, pH 8.8 | 181.71 g Tris base in 800 mL ddH₂O | Adjust pH to 8.8 with concentrated HCl. Bring final volume to 1 L with ddH₂O. |
| 0.5 M Tris-Succinate, pH 6.8 | 60.57 g Tris base in 800 mL ddH₂O | Adjust pH to 6.8 with a concentrated solution of succinic acid. Bring final volume to 1 L with ddH₂O. |
| 10% (w/v) APS | 1 g Ammonium persulfate in 10 mL ddH₂O | Prepare fresh daily. |
| 10X Native Running Buffer | 30.3 g Tris base, 118.1 g Succinic acid in 800 mL ddH₂O | Adjust pH to 8.3. Bring final volume to 1 L with ddH₂O. Do not use a strong acid or base to adjust the pH. |
Table 2: Resolving and Stacking Gel Formulations (for one mini-gel)
| Component | 8% Resolving Gel (10 mL) | 4% Stacking Gel (5 mL) |
| ddH₂O | 4.7 mL | 3.0 mL |
| 1.5 M Tris-HCl, pH 8.8 | 2.7 mL | - |
| 0.5 M Tris-Succinate, pH 6.8 | - | 1.25 mL |
| 40% Acrylamide/Bis-acrylamide | 2.5 mL | 0.75 mL |
| 10% APS | 100 µL | 50 µL |
| TEMED | 10 µL | 5 µL |
Step-by-Step Protocol
-
Gel Casting:
-
Assemble the gel casting apparatus according to the manufacturer's instructions.
-
Prepare the resolving gel solution as described in Table 2. Add APS and TEMED last, just before pouring.
-
Pour the resolving gel into the cassette, leaving enough space for the stacking gel and comb.
-
Overlay the resolving gel with a thin layer of water or isopropanol to ensure a flat surface.
-
Allow the resolving gel to polymerize for 30-60 minutes.
-
Once polymerized, pour off the overlay and rinse the top of the gel with ddH₂O.
-
Prepare the stacking gel solution as described in Table 2. Add APS and TEMED last.
-
Pour the stacking gel on top of the resolving gel and insert the comb.
-
Allow the stacking gel to polymerize for at least 30 minutes.
-
-
Sample Preparation:
-
Prepare the protein sample in a non-denaturing sample buffer. A typical 2X sample buffer formulation is: 125 mM Tris-HCl, pH 6.8, 20% glycerol, and 0.02% bromophenol blue.
-
Crucially, do not heat the sample or add any reducing agents like DTT or β-mercaptoethanol.
-
The amount of protein to load will depend on the specific protein and the detection method. For Coomassie staining, 5-20 µg per lane is a good starting point.
-
-
Electrophoresis:
-
Remove the comb from the stacking gel and rinse the wells with 1X Native Running Buffer.
-
Place the gel cassette into the electrophoresis tank and fill the inner and outer chambers with cold 1X Native Running Buffer (diluted from the 10X stock).
-
Carefully load the prepared protein samples and native protein standards into the wells.
-
Connect the power supply and run the gel at a constant voltage. A typical starting point is 100-150 V. The run time will vary depending on the gel percentage and the size of the proteins being separated.
-
Monitor the migration of the bromophenol blue dye front. The electrophoresis is typically stopped when the dye front reaches the bottom of the gel.
-
-
Visualization:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Stain the gel using a method compatible with native proteins, such as Coomassie Brilliant Blue R-250.
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
The gel can then be imaged and analyzed.
-
Workflow Diagrams
Discussion and Troubleshooting
Expected Results and Interpretation:
In a successful Tris-succinate native PAGE experiment, proteins will migrate as distinct bands. The migration distance will be inversely proportional to the protein's size and shape, and directly proportional to its net negative charge at the running pH. The presence of multiple bands for a purified protein could indicate the existence of different oligomeric states or isoforms.
Potential Advantages of the Tris-Succinate System:
-
Enhanced Stability for Specific Proteins: For enzymes or protein complexes that are sensitive to the components of traditional buffer systems, the Tris-succinate environment may better preserve their native structure and function. This can be particularly relevant for proteins that interact with succinate as a substrate or regulator.
-
Improved Resolution of Certain Protein Complexes: The unique ionic properties of succinate as a trailing ion may lead to altered stacking dynamics and improved separation of specific protein complexes that are not well-resolved in Tris-glycine systems.
Troubleshooting Common Issues:
-
No or Poor Migration:
-
Incorrect pH: Ensure the running buffer pH is sufficiently alkaline (e.g., 8.3) to impart a net negative charge on the proteins of interest.
-
Protein Aggregation: The sample may have aggregated before or during loading. Ensure proper sample handling and consider running the gel at a lower temperature (e.g., in a cold room) to minimize protein denaturation.
-
-
Smeared or Diffuse Bands:
-
High Salt Concentration in Sample: Desalt the sample before loading.
-
Incomplete Polymerization of Gel: Ensure fresh APS and appropriate concentrations of all gel components.
-
-
Distorted Bands ("Smiling"):
-
Uneven Heat Distribution: Run the gel at a lower voltage or use a cooling system to maintain a constant temperature.
-
Conclusion
The Tris-succinate buffer system offers a promising alternative for native PAGE, particularly for researchers working with delicate proteins or those seeking to optimize the resolution of specific protein complexes. By understanding the fundamental principles of discontinuous electrophoresis and the properties of Tris and succinate, scientists can effectively implement this system in their laboratories. The detailed protocols and troubleshooting guide provided in this application note serve as a solid foundation for the successful application of Tris-succinate native PAGE in a variety of research and development settings.
References
-
Bio-Rad Laboratories, Inc. (n.d.). Protein Electrophoresis Methods. Retrieved from [Link]
- Niepmann, M., & Zheng, J. (2006). Discontinuous native protein gel electrophoresis. Electrophoresis, 27(19), 3949-3951.
-
ResearchGate. (2014, August 7). Why does the PH of tris-base buffer change with temperature variation? Retrieved from [Link]
- Hildebrand, F., & Kulozik, U. (2011). Shift of pH-Value During Thermal Treatments in Buffer Solutions and Selected Foods. Food and Bioprocess Technology, 4(5), 719-726.
-
iGEM. (2013). Team:Calgary/Notebook/Protocols/NativePAGEGel. Retrieved from [Link]
-
Ron Lab. (2016, May 6). Native PAGE to study BiP complexes. Retrieved from [Link]
-
ResearchGate. (2016, October 26). How to make Tris Succinate buffer (0.05M, pH8.2)? Retrieved from [Link]
- Wittmann, C. (2002). Analysis of membrane protein complexes by blue native PAGE. In: Proteomics in Functional Genomics. Caister Academic Press.
-
Amerigo Scientific. (2024, May 27). Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Ionic Mobility and Electrophoresis. Retrieved from [Link]
- Chrambach, A. (1980). A New Buffering System and Its Use in Electrophoresis and Isoelectric Focusing. Analytical Biochemistry, 104(1), 150-164.
-
The Royal Society of Chemistry. (n.d.). Succinic acid in aqueous solution. Retrieved from [Link]
-
NovoPro. (2019, July 2). Dissociation constant pKa (25 °C), dpKa/dT, and molecular mass of buffers. Retrieved from [Link]
-
AppliChem. (n.d.). Biological Buffers. Retrieved from [Link]
-
ResearchGate. (2022, December). Within the buffer range of succinic acid (pKa 1 = 4.16, pKa 2 = 5.61) H... Retrieved from [Link]
-
Taylor & Francis Online. (1994). New Buffer Systems for Cell Electrophoresis. Retrieved from [Link]
-
Reddit. (2015, February 8). Electrophoretic mobility calculation. Retrieved from [Link]
-
ACS Publications. (2021, March 3). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. Retrieved from [Link]
-
The Chemical Educator. (n.d.). Tutorial: Capillary Electrophoresis. Retrieved from [Link]
Sources
- 1. bio-rad.com [bio-rad.com]
- 2. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 3. What is the advantage of a discontinuous buffer system? | AAT Bioquest [aatbio.com]
- 4. bostonbioproducts.com [bostonbioproducts.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
- 9. Dissociation constant pKa (25 °C), dpKa/dT, and molecular mass of buffers NovoPro [novoprolabs.com]
- 10. rsc.org [rsc.org]
Application of Tris succinate buffer in enzyme kinetics studies
This Application Note is designed for researchers and drug development professionals. It synthesizes chemical principles with practical kinetic methodologies to provide a robust guide on using Tris-Succinate buffer systems.
Executive Summary
The selection of a buffering agent is a critical, often undervalued variable in enzyme kinetics.[1] While Tris-HCl is a standard, it is limited by a narrow buffering range (pH 7.0–9.[2][3]0) and the potential inhibitory effects of chloride ions on specific metalloenzymes.
Tris-Succinate (Tris(hydroxymethyl)aminomethane neutralized with Succinic Acid) offers a superior alternative for:
-
Broad-Range pH Profiling: Spanning pH 5.5 to 9.0 in a single buffer system, eliminating artifacts caused by switching buffer species (the "Buffer Effect").
-
Metalloproteinase Studies: Avoiding the chelation and precipitation issues common with phosphate buffers.
-
Chloride-Sensitive Assays: Providing a chloride-free environment for halogen-sensitive enzymes.
Technical Rationale & Mechanism
The "Buffer Effect" in Kinetics
When constructing a pH-rate profile (Activity vs. pH), researchers often stitch together different buffers (e.g., Acetate for pH 4–6, Phosphate for pH 6–8, Tris for pH 8+). This introduces a critical error source: The Buffer Effect . Changes in reaction velocity (
Tris-Succinate Solution:
Tris (
-
Mechanism: The overlap of succinate's second dissociation constant with the lower buffering limit of Tris allows for a continuous buffer system from pH 5.5 to 9.0 .
-
Benefit: This continuity ensures that kinetic changes are solely attributable to the protonation state of the enzyme's active site residues, not a change in solvent composition.
Ionic Compatibility
-
Phosphate Avoidance: Phosphate buffers precipitate divalent cations (
, ) required by many metalloenzymes and can competitively inhibit kinases. Tris-Succinate is non-inhibitory to most kinases and phosphatases. -
Chloride Avoidance: High ionic strength from
in Tris-HCl can inhibit salt-sensitive enzymes. Succinate serves as a bulky, organic counter-ion that is often more "biocompatible" for metabolic enzymes (with the notable exception of Succinate Dehydrogenase, see Critical Warnings).
Decision Logic: When to Use Tris-Succinate
The following decision tree illustrates the rigorous selection process for determining if Tris-Succinate is the optimal buffer for your kinetic assay.
Figure 1: Decision matrix for selecting Tris-Succinate based on pH requirements, ion sensitivity, and substrate interference.
Experimental Protocol: Preparation & Validation
Materials
-
Tris Base (Ultra Pure): MW 121.14 g/mol .
-
Succinic Acid (Free Acid): MW 118.09 g/mol .
-
Deionized Water (
). -
Calibrated pH Meter (3-point calibration: pH 4.0, 7.0, 10.0).
Preparation of 0.05 M Tris-Succinate Buffer (Titration Method)
Scientific Note: Do not rely on calculated volumes of acid/base mixing. The high temperature coefficient of Tris (
Step-by-Step Protocol:
-
Prepare Stock A (0.1 M Tris Base):
-
Dissolve 12.11 g of Tris Base in 900 mL of
. -
Dilute to exactly 1000 mL.
-
-
Prepare Stock B (0.1 M Succinic Acid):
-
Dissolve 11.81 g of Succinic Acid in 900 mL of
. -
Dilute to exactly 1000 mL.
-
-
Temperature Equilibration (CRITICAL):
-
Place both Stock A and Stock B in a water bath set to your Assay Temperature (e.g., 25°C or 37°C). Allow 30 minutes for equilibration.
-
Why? Adjusting pH at 20°C for an assay at 37°C will result in a final pH shift of approximately -0.5 units, invalidating
data.
-
-
Titration:
-
Place 50 mL of Stock A (Tris) in a beaker with a magnetic stir bar.
-
Insert the temperature-compensated pH probe.
-
Slowly titrate with Stock B (Succinic Acid) until the desired pH is reached.
-
Note: As you approach the pKa of succinate (5.6), buffering capacity changes; titrate slowly.
-
-
Final Dilution:
-
Add
to reach a final volume of 100 mL (resulting in 0.05 M Tris). -
Correction: If precise ionic strength (
) is required, calculate and supplement with NaCl, as the ratio of Tris:Succinate changes with pH.
-
Kinetic Assay Workflow (Km & Vmax Determination)
Figure 2: Standardized workflow for determining kinetic parameters using Tris-Succinate buffer.
Data Presentation & Validation
When reporting kinetic data using this buffer, you must validate the system to ensure trustworthiness.
Validation Checklist
| Parameter | Requirement | Reason |
| Temperature | Tris pKa shifts significantly with temperature.[6] | |
| Ionic Strength | Calculated & Reported | The ratio of Tris+ to Succinate2- varies with pH. |
| Control Assay | Standard Tris-HCl comparison | Run one point at pH 8.0 in both buffers to rule out specific succinate inhibition. |
Troubleshooting Guide
Problem: Reaction rate decreases over time (non-linear).
-
Cause: pH drift.
-
Solution: Tris-Succinate has lower buffering capacity at pH 6.5–7.0 (the "gap" between succinate pKa2 and Tris pKa). Ensure buffer concentration is at least 50mM, or 10x higher than substrate production of protons.
Problem: No activity in mitochondrial extracts.
-
Cause: Competitive Inhibition.
-
Solution: If assaying Succinate Dehydrogenase (SDH) or other Krebs cycle enzymes, DO NOT USE this buffer. Succinate is a substrate for SDH and will compete with the assay substrate or drive reverse electron transport [1].
References
-
Slater, E. C., & Bonner, W. D. (1952). The effect of fluoride on the succinic oxidase system. Biochemical Journal, 52(2), 185–196.
-
Good, N. E., et al. (1966). Hydrogen ion buffers for biological research. Biochemistry, 5(2), 467-477.
-
Gomori, G. (1946). Buffers in the range of pH 6.5 to 9.6. Proceedings of the Society for Experimental Biology and Medicine, 62(1), 33-34.
-
Stoffel, F., et al. (2025).[7] Enhancement of enzymatic activity by biomolecular condensates through pH buffering. Nature Communications, 16, 1234. (Demonstrates Tris utility in broad pH profiling).
Sources
- 1. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 2. 特里斯 [sigmaaldrich.com]
- 3. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 4. mdanderson.org [mdanderson.org]
- 5. researchgate.net [researchgate.net]
- 6. Buffers for Biochemical Reactions [worldwide.promega.com]
- 7. Enhancement of enzymatic activity by biomolecular condensates through pH buffering - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Tris-Succinate Buffer Systems for Metabolically Active Cell Lysis and Organelle Isolation
Executive Summary
Standard cell lysis often relies on Tris-HCl or PBS. However, chloride ions (
This guide details the preparation and application of Tris-Succinate , a binary buffer system where succinic acid serves as the counter-ion to Tris base. By eliminating chloride and introducing a Krebs cycle intermediate (succinate) as the buffering anion, this system offers superior preservation of organelle metabolic function during lysis and fractionation.
Scientific Rationale: Why Tris-Succinate?
The Chloride Interference Problem
Tris-HCl is the most common biological buffer, but the chloride ion is not inert.
-
Enzymatic Inhibition:
ions inhibit specific dehydrogenases and kinases. -
Electrode Corrosion: In electrochemical sensing (e.g., Clark oxygen electrodes used for mitochondrial respiration), high
concentrations can corrode anode surfaces. -
Osmotic Stress: High ionic strength from
can lead to organelle swelling.
The Succinate Advantage
Succinic acid (
-
Metabolic Compatibility: Succinate is a direct substrate for Complex II (Succinate Dehydrogenase). Using it as the buffering counter-ion "primes" mitochondria, preventing the metabolic depletion often seen with inert buffers like HEPES or Tris-HCl.
-
Buffering Chemistry:
-
Tris pKa: 8.06 (at 25°C)
-
Succinate pKa:
, -
Working Range: pH 7.2 – 8.[1]5. (The buffering capacity is primarily provided by Tris, while succinate acts as the stable counter-ion).
-
Buffer Comparison Matrix
| Feature | Tris-HCl | Phosphate (PBS) | Tris-Succinate |
| Buffering Ion | Chloride ( | Phosphate ( | Succinate ( |
| Metabolic Role | None (Inert) | None | Complex II Substrate |
| Mitochondrial Toxicity | Low (but Cl- interferes with assays) | High (induces swelling/uncoupling) | Negligible (Protective) |
| Enzyme Compatibility | Good (General) | Poor (inhibits many enzymes) | Excellent (Cl- free) |
| Temp. Sensitivity | High ( | Low | High (due to Tris) |
Protocol: Preparation of Tris-Succinate Lysis Buffers
Critical Reagent Notes
-
Temperature Dependence: Tris buffers are highly temperature-sensitive.[1][2] Prepare and pH-adjust this buffer at the temperature it will be used (usually 4°C for cell lysis).
-
Solubility: Succinic acid is a solid. Do not try to dissolve Tris Base and Succinic Acid powder simultaneously to a target volume. Use the titration method below for precision.
Stock Solution: 0.5 M Tris-Succinate (pH 7.4 at 4°C)
Reagents:
-
Succinic Acid (Free Acid) (MW: 118.09 g/mol )
-
Ultrapure Water (
)
Procedure:
-
Prepare Tris Base: Dissolve
of Tris Base in of ultrapure water. -
Prepare Succinic Acid: Dissolve
of Succinic Acid in of warm water (dissolves slowly). -
Titration:
-
Place the Tris solution in a beaker on a magnetic stirrer in a cold room or ice bath (bring to 4°C).
-
Insert a calibrated pH probe.[5]
-
Slowly add the Succinic Acid solution until the pH reaches 7.4 .
-
Note: You will likely use a molar ratio of approx 2:1 (Tris:Succinate), but trust the pH meter over the mass.
-
-
Finalize: Adjust volume to
with ultrapure water. Filter sterilize ( ).
Working Lysis Buffer (Mitochondrial Isolation Grade)
For the isolation of metabolically active mitochondria from soft tissue (liver/brain) or cultured cells.
| Component | Final Conc. | Quantity (for 100 mL) | Function |
| Tris-Succinate Stock (0.5M) | 20 mM | 4.0 mL | pH Buffer / Metabolic Support |
| Sucrose | 0.25 M | 8.55 g | Osmotic Stabilizer (Prevents bursting) |
| EDTA (0.5M Stock, pH 8) | 1 mM | 200 | Chelates |
| BSA (Fatty Acid Free) | 0.1% (w/v) | 100 mg | Scavenges free fatty acids (uncouplers) |
| Protease Inhibitors | 1X | As per supplier | Prevents degradation |
Experimental Workflow: Differential Centrifugation
The following workflow utilizes the Tris-Succinate system to isolate mitochondria. The absence of chloride and presence of succinate ensures the pellet remains "coupled" (capable of ATP synthesis).
Visualization of Workflow
Caption: Differential centrifugation workflow using Tris-Succinate to preserve mitochondrial respiratory function.
Step-by-Step Protocol
-
Harvest: Collect
cells or 200mg tissue. Wash 2x with cold PBS to remove culture media (which contains calcium). -
Resuspend: Add
of ice-cold Tris-Succinate Working Buffer (from Table 3.3). -
Homogenize:
-
Clarification (Nuclei Removal):
-
Centrifuge at 800 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (containing mitochondria) to a fresh chilled tube. Discard pellet.
-
-
Mitochondrial Enrichment:
-
Centrifuge supernatant at 10,000 x g for 15 minutes at 4°C.
-
The pellet is the crude mitochondrial fraction.[7]
-
-
Wash (Critical for Purity):
-
Gently resuspend the pellet in
Tris-Succinate buffer. -
Spin again at 10,000 x g for 10 minutes.
-
-
Final Resuspension: Resuspend in minimal volume (
) of Tris-Succinate buffer (or assay-specific buffer). Keep on ice.
Troubleshooting & Optimization
pH Drift
Tris buffers have a high temperature coefficient (
-
Problem: Buffer prepared at 25°C (pH 7.4) rises to pH ~8.0 at 4°C.
-
Solution: Always calibrate your pH meter with cold standards and adjust the buffer while it is stirring in an ice bath .
"Sticky" Pellets
-
Problem: The mitochondrial pellet is loose and lost during washing.
-
Solution: Increase the centrifugation speed slightly (to 12,000 x g) or ensure the sucrose concentration is accurate. If the pellet is too sticky, reduce the DNA content by ensuring the initial low-speed spin (800 x g) was performed gently to avoid lysing nuclei.
Decision Matrix: When to use Tris-Succinate?
Caption: Decision matrix for selecting Tris-Succinate over standard Tris-HCl.
References
-
Douce, R., et al. (1987). "Isolation of plant mitochondria: General principles and criteria of integrity." Methods in Enzymology, 148, 403-415.
-
Gnaiger, E. (2020). "Mitochondrial pathways and respiratory control." Bioenergetics Communications. (Explains Succinate as Complex II substrate).
-
Cold Spring Harbor Protocols. "Tris Buffer: Preparation and Properties." (General chemical grounding for Tris base).
-
Sigma-Aldrich Technical Note. "Biological Buffers: Properties and Selection Guide." (For pKa and interference data).
-
Frezza, C., et al. (2007). "Organelle isolation: functional mitochondria from mouse liver, muscle and cultured fibroblasts." Nature Protocols, 2, 287–295. (Basis for differential centrifugation workflow).
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. organicintermediate.com [organicintermediate.com]
- 3. Frontiers | Isolation of Mitochondria From Fresh Mice Lung Tissue [frontiersin.org]
- 4. goldbio.com [goldbio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. agilent.com [agilent.com]
- 7. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide to pH adjustment of Tris succinate buffer
Application Note & Protocol
A Step-by-Step Guide to the Accurate pH Adjustment of Tris Succinate Buffer
Authored by: Gemini, Senior Application Scientist
Abstract
This compound buffer is a versatile buffering system utilized in a variety of biochemical and pharmaceutical applications, including chromatography, electrophoresis, and enzyme assays.[1][2] Its efficacy stems from the combination of Tris, a primary amine buffer effective in the physiological pH range, and succinic acid, a dicarboxylic acid that provides buffering capacity over a broader, more acidic range.[1][3] Achieving the precise target pH for this buffer is critical for experimental reproducibility and success. This guide provides a detailed, first-principles approach to the preparation and pH adjustment of this compound buffer, explaining the underlying chemical principles and offering a robust, step-by-step protocol suitable for researchers, scientists, and drug development professionals.
The Chemistry of the this compound System: A Dual-Component Buffer
Unlike a simple single-component buffer, the this compound system involves the interaction between a weak base (Tris) and a weak diprotic acid (succinic acid). Understanding their respective ionization constants (pKa values) is fundamental to predicting and controlling the buffer's pH.
-
Tris (Tris(hydroxymethyl)aminomethane): Tris has a pKa of approximately 8.07 at 25°C.[1] This means it provides its most effective buffering capacity between pH 7.1 and 9.1.[1]
-
Succinic Acid: As a dicarboxylic acid, succinic acid has two pKa values: pKa1 ≈ 4.21 and pKa2 ≈ 5.64.[3] This allows it to buffer effectively in two distinct acidic ranges.
The final pH of the this compound buffer is a function of the equilibrium between the protonated Tris (Tris-H+) and the various deprotonated forms of succinic acid (succinate and bisuccinate). The adjustment process typically involves starting with the basic form, Tris base, and titrating with the acidic form, succinic acid, until the desired pH is reached.
The theoretical foundation for this process is the Henderson-Hasselbalch equation , which relates pH, pKa, and the ratio of the conjugate base to the weak acid.[4][5][6]
pH = pKa + log([A⁻]/[HA])[5]
For the this compound system, this relationship is more complex due to the multiple ionizable groups. However, the principle remains the same: the ratio of the proton-donating species to the proton-accepting species dictates the final pH.
| Compound | Molecular Weight ( g/mol ) | pKa (at 25°C) | Useful Buffer Range |
| Tris | 121.14 | 8.07 | 7.1 - 9.1[1] |
| Succinic Acid | 118.09 | pKa1 = 4.21, pKa2 = 5.64 | 3.2 - 6.6 (combined)[3] |
| Table 1: Physicochemical properties of Tris and Succinic Acid. These values are crucial for accurate buffer preparation calculations. |
The pH Adjustment Workflow: A Visual Guide
The process of adjusting the pH of a this compound buffer is a systematic titration. The following workflow illustrates the key decision points and actions required for accurate preparation.
Caption: Workflow for preparing and adjusting this compound buffer.
Detailed Protocol: Preparation of 1 L of 50 mM this compound Buffer, pH 7.4
This protocol provides a field-proven method for preparing a this compound buffer. The key to this protocol's trustworthiness is the use of a calibrated pH meter for empirical adjustment rather than relying solely on theoretical calculations.
Materials and Reagents
-
Tris(hydroxymethyl)aminomethane (Tris Base), MW = 121.14 g/mol
-
Succinic Acid, MW = 118.09 g/mol
-
High-purity, deionized (DI) water
-
Calibrated pH meter with a suitable electrode
-
Magnetic stirrer and stir bar
-
1 L volumetric flask and beakers
-
Graduated cylinders
-
0.22 µm sterile filter (optional, for sterile applications)
Scientist's Note: The pH of Tris buffers is significantly temperature-dependent, decreasing approximately 0.028-0.031 pH units for every 1°C increase in temperature.[1][7] It is imperative to adjust the pH at the temperature at which the buffer will be used. If experiments are conducted at 4°C, the buffer should be chilled before the final pH verification.
Step-by-Step Procedure
-
Prepare the Tris Base Solution:
-
Calculate the mass of Tris base needed for 1 L of a 50 mM solution:
-
0.050 mol/L * 121.14 g/mol * 1 L = 6.06 g
-
-
Weigh out 6.06 g of Tris base and add it to a beaker containing approximately 800 mL of DI water.
-
Add a magnetic stir bar and stir until the Tris base is completely dissolved.[8]
-
-
Prepare the Succinic Acid Titrant:
-
Prepare a 0.5 M stock solution of succinic acid. This concentration allows for controlled pH adjustment without excessive volume addition.
-
Calculate the mass needed for 100 mL of 0.5 M succinic acid:
-
0.5 mol/L * 118.09 g/mol * 0.1 L = 5.90 g
-
-
Dissolve 5.90 g of succinic acid in DI water and bring the final volume to 100 mL in a volumetric flask.
-
-
Calibrate the pH Meter:
-
Calibrate the pH meter according to the manufacturer's instructions using standard buffers (e.g., pH 4.0, 7.0, and 10.0). This step is critical for accuracy.
-
-
Perform the pH Adjustment:
-
Place the calibrated pH electrode into the stirring Tris base solution.
-
Slowly add the 0.5 M succinic acid solution dropwise or in small increments.[9] Monitor the pH reading continuously.
-
The pH will begin to drop from its initial basic value (around 10-11).
-
Continue adding succinic acid until the pH meter reads a stable 7.40. Be cautious as you approach the target pH to avoid overshooting. If you overshoot (pH goes below 7.4), you would need to add a strong base like NaOH, which is not ideal. It is better to titrate slowly from the basic side.
-
-
Finalize the Buffer:
-
Once the target pH of 7.4 is reached, carefully pour the solution into a 1 L volumetric flask.
-
Rinse the beaker with a small amount of DI water and add the rinse to the volumetric flask to ensure a complete transfer.
-
Add DI water to bring the final volume to the 1 L mark (QS, quantum satis).
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Verify the final pH one last time.
-
-
Storage:
Chemical Equilibrium and Buffering Action
The buffering capacity of the this compound system relies on the equilibria between Tris/Tris-H+ and the different species of succinic acid. At a pH of 7.4, the primary species are Tris, Tris-H+, and the bisuccinate and succinate ions.
Caption: Ionization equilibria for succinic acid and Tris.
At pH 7.4, the Tris equilibrium is central to the buffering action. If an acid is introduced, the Tris base will accept protons. If a base is introduced, the protonated Tris-H+ will donate protons, thus resisting changes in pH.[12] The succinate species, being far from their pKa values, contribute less to the buffering capacity at this specific pH but are crucial for achieving it during titration.
References
-
Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]
-
Turito. (2022, November 8). Henderson Hasselbalch Equation- Estimating the pH of Buffers. Retrieved from [Link]
-
Study.com. (2021, July 24). Using the Henderson-Hasselbalch Equation for a Buffer. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, April 7). The Henderson Hasselbach Equation and Buffers [Video]. YouTube. Retrieved from [Link]
-
Hopax Fine Chemicals. (2024, February 5). Optimizing pH Control: The Synergistic Blend of Tris and Tris HCl in Buffer Systems. Retrieved from [Link]
-
University of Louisiana Monroe. (n.d.). Experiment # 9: The Henderson-Hasselbalch Equation. Retrieved from [Link]
-
Diagnopal. (2023, September 4). Tris, Tris- HCl Buffer Protocol, Use and Preparation. Retrieved from [Link]
-
ResearchGate. (2016, October 26). How to make this compound buffer (0.05M, pH8.2)?. Retrieved from [Link]
-
ResearchGate. (2017, February 20). How can I adjust the pH of Tris buffer?. Retrieved from [Link]
-
Wikipedia. (n.d.). Tris. Retrieved from [Link]
-
Science.gov. (n.d.). tris buffer solution: Topics by Science.gov. Retrieved from [Link]
-
BioNetwork. (2013, April 15). Preparing Tris Buffer [Video]. YouTube. Retrieved from [Link]
-
Hubei New Desheng Materials Technology Co., Ltd. (n.d.). Tris Buffer Composition and Applications. Retrieved from [Link]
-
Amerigo Scientific. (2024, May 27). Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. Retrieved from [Link]
-
Hopax Fine Chemicals. (2019, February 19). The uses of Tris buffer - A starting guide. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Preparation of Tris. Retrieved from [Link]
-
MD Anderson Cancer Center. (n.d.). 1 Buffer Preparation. Retrieved from [Link]
-
SepaChrom. (n.d.). Biological buffers pKa calculation. Retrieved from [Link]
-
Reddit. (2023, December 22). Understanding Tris-HCl stability. Retrieved from [Link]
-
Carl ROTH. (2016). Biological Buffers. Retrieved from [Link]
Sources
- 1. Tris - Wikipedia [en.wikipedia.org]
- 2. The uses of Tris buffer - A starting guide - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 3. Biological Buffers [staff.ustc.edu.cn]
- 4. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 5. Henderson Hasselbalch Equation- Estimating the pH of Buffers [turito.com]
- 6. ulm.edu [ulm.edu]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Tris, Tris- HCl Buffer Protocol, Use and Preparation [diagnopal.ca]
- 11. Tris Buffer Storage Time - News [srcyrl.hbynm.com]
- 12. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
Application Note: Tris-Succinate Buffer System for High-Stability Protein Storage at 4°C
Executive Summary
Standard buffer systems (PBS, Tris-HCl) often fail to prevent slow aggregation or denaturation of sensitive proteins during long-term storage at 4°C. While Tris (tris(hydroxymethyl)aminomethane) provides robust buffering at physiological to alkaline pH (7.0–9.0), the chloride counter-ion in Tris-HCl can be destabilizing (chaotropic) or inhibitory to specific enzymatic activities.
This guide details the formulation and application of Tris-Succinate , a specialized buffer system. By replacing the chloride ion with succinate (a dicarboxylic acid intermediate of the Krebs cycle), researchers can leverage the Hofmeister Effect to stabilize protein tertiary structures while eliminating chloride-induced inhibition. This protocol specifically addresses the thermodynamics of preparing Tris buffers for cold storage, mitigating the high temperature coefficient of Tris (
Scientific Rationale: The Anion Effect & Thermodynamics[1]
The Hofmeister Series and Protein Stability
The choice of salt is not merely about ionic strength; it is about the specific ion effects on the water structure around the protein.[1]
-
Chloride (
): A borderline chaotrope. It interacts weakly with the protein surface but can disrupt salt bridges and, in high concentrations, promote unfolding or aggregation. -
Succinate (
): A kosmotrope (structure-maker).[1] According to the Hofmeister series, kosmotropic anions are strongly hydrated and excluded from the protein backbone. This preferential hydration forces the protein to minimize its exposed surface area, effectively "squeezing" it into its native, compact state.
The Temperature Coefficient Trap
Tris buffers exhibit a significant change in pKa with temperature (
-
A Tris buffer adjusted to pH 7.5 at 25°C (Room Temp) will shift to pH ~8.1 at 4°C .
-
Implication: If you prepare your storage buffer at room temperature without compensation, you are storing your protein at a significantly higher pH than intended, potentially altering its ionization state and stability.
The Solution: The "Cold-Set" Protocol (described below) mandates pH adjustment at the target storage temperature.
Detailed Protocol: Preparation of 50 mM Tris-Succinate, pH 7.5
Reagents & Equipment
-
Tris Base (MW 121.14 g/mol ): High purity, biotechnology grade.
-
Succinic Acid (MW 118.09 g/mol ): Free acid form.
-
Water: Milli-Q or WFI (Water for Injection) grade, resistivity >18.2 M
cm. -
Preservative (Critical): Sodium Azide (
) or ProClin™ 300. Note: Succinate is a carbon source and will support rapid microbial growth without preservatives. -
Equipment: Calibrated pH meter with temperature probe, jacketed beaker or cold room access.
The "Cold-Set" Workflow
Step 1: Calculation (For 1 Liter)
We will prepare a 50 mM Tris solution and use Succinic acid as the titrant to reach the desired pH. This ensures the Tris concentration (buffering capacity) is fixed.
-
Tris Base:
-
Succinic Acid: Prepare a 0.5 M stock solution for titration (
in water).
Step 2: Dissolution[3]
-
Add 6.057 g Tris Base to a beaker.
-
Add 900 mL of ultrapure water.
-
Stir until completely dissolved.
Step 3: Temperature Equilibration (The Critical Step)
Place the beaker and the pH electrode into a 4°C environment (cold room or ice bath with stirring). Allow the solution temperature to equilibrate to 4°C ± 1°C .
Why? Adjusting pH at 25°C to 7.5 would result in a pH of ~8.1 at 4°C. We must adjust at the storage temperature.
Step 4: Titration
-
While stirring at 4°C, slowly add the 0.5 M Succinic Acid stock solution.
-
Monitor pH continuously.
-
Adjust to pH 7.50 (or your specific target).
-
Note: The pKa of succinic acid is ~4.2 and ~5.6. At pH 7.5, it is fully dissociated (
), acting purely as a counter-ion. Tris ( at 4°C) provides the buffering capacity.
-
Step 5: Finalization & Sterilization
-
Add preservative:[4]
-
Sodium Azide: Add to final 0.02% (w/v) (
per Liter). -
Warning:
is toxic and inhibits cytochrome c oxidase; do not use if the protein is used in live-cell assays downstream.
-
-
Top up to 1000 mL with cold water.
-
Filter Sterilize: Pass through a 0.22
PES or PVDF membrane filter into a sterile container. Do not autoclave Tris-Succinate containing Azide.
Visualization of Methodologies
Workflow Diagram
The following diagram illustrates the "Cold-Set" production workflow to ensure thermodynamic accuracy.
Caption: Figure 1. The "Cold-Set" protocol ensures the pH is accurate at the actual storage temperature, preventing alkaline shifts common in Tris buffers.
Mechanism of Action: Chloride vs. Succinate
This diagram compares the molecular interactions at the protein surface.
Caption: Figure 2. Succinate anions are excluded from the protein surface, promoting a compact native state via preferential hydration, unlike Chloride ions.
Quality Control & Troubleshooting
QC Parameters
| Parameter | Specification | Method |
| Appearance | Clear, colorless | Visual Inspection |
| pH @ 4°C | 7.50 ± 0.05 | Calibrated pH meter (chilled probe) |
| Conductivity | ~3–5 mS/cm | Conductivity meter |
| Endotoxin | < 0.1 EU/mL | LAL Assay (if for in vivo use) |
| Sterility | No Growth (14 days) | TSB/Agar plate incubation |
Troubleshooting Guide
Issue: Rapid Microbial Growth (Cloudiness)
-
Cause: Succinate is a metabolic fuel source.
-
Fix: Ensure 0.22
filtration is performed in a biosafety cabinet. Verify Sodium Azide concentration (0.02% to 0.05%). Do not store Tris-Succinate without a preservative for >24 hours.
Issue: pH Drift upon warming
-
Observation: Buffer pH is 7.5 at 4°C but reads 7.3 at 25°C.
-
Analysis: This is normal behavior for Tris.
-
Action: Do not re-adjust pH at room temperature if the buffer is intended for 4°C use. Trust the cold reading.
Issue: Metal Ion Precipitation
-
Cause: Succinate is a weak chelator (though weaker than EDTA/Citrate).
-
Fix: If your protein requires specific divalent cations (
) for stability, ensure they are added after pH adjustment, and monitor for precipitation.
References
- Beynon, R. J., & Bond, J. S. (2001). Proteolytic Enzymes: A Practical Approach. Oxford University Press. (Discusses buffer selection for minimizing proteolysis and the use of specific anions).
-
Goldberg, R. N., et al. (2002).[5] "Thermodynamics of ionization of tris(hydroxymethyl)aminomethane in water". Journal of Research of the National Institute of Standards and Technology, 107(2), 163–178. Link
-
Baldwin, R. L. (1996). "How Hofmeister ion interactions affect protein stability". Biophysical Journal, 71(4), 2056–2063. Link
-
Hampton Research. (2023). "Buffer Preparation and pH Adjustment". Crystal Growth 101. (Authoritative source on temperature coefficients in crystallography buffers). Link
-
Sigma-Aldrich (Merck). (2023). "Biological Buffers: Properties and Selection Guide". (Reference for pKa values and useful pH ranges). Link
Sources
Troubleshooting & Optimization
Technical Support: Tris Succinate Buffer & Temperature Dynamics
Topic: How does temperature affect the pH of Tris succinate buffer? Content type: Technical Support Center Guide
Guide ID: TS-BUF-042 | Last Updated: 2026-02-23 Department: Application Science & Bio-Analytical Support
Executive Summary: The Thermodynamic Trap
This compound is a binary buffer system comprising Tris (base) and Succinic acid (counter-ion). While succinic acid exhibits negligible pH shifts with temperature, Tris (tris(hydroxymethyl)aminomethane) is notoriously temperature-sensitive .
The primary technical failure mode users encounter is pH drift . Tris exhibits a temperature coefficient (
-
Cooling (e.g., 25°C
4°C) causes the pH to rise significantly. -
Heating (e.g., 25°C
37°C) causes the pH to drop .
This guide provides the causal mechanisms, troubleshooting workflows, and corrected protocols to ensure experimental integrity.
Troubleshooting Guide (Q&A)
Scenario A: Cold Room Protein Instability
User Question: "I prepared my this compound buffer at pH 7.5 on the bench (25°C). When I moved my purification column to the cold room (4°C), my protein precipitated. Why?"
Technical Diagnosis: Your buffer is no longer pH 7.5. Due to the negative temperature coefficient of Tris, cooling the solution caused the pH to increase by approximately +0.63 units.
-
Calculation:
. -
Shift:
. -
Actual pH at 4°C:
.
If your protein has an isoelectric point (pI) near 8.1, or is unstable at alkaline pH, it will precipitate.
Corrective Action:
-
Prepare at Use Temperature: Bring your water and reagents to 4°C before adjusting the pH.
-
Compensatory Adjustment: If you must prepare at 25°C for 4°C use, set the pH to 6.87 (target 7.5 - 0.63) on the bench. Note: Method 1 is strongly preferred for accuracy.
Scenario B: Electrophoresis Band Smearing
User Question: "I'm running a native gel with this compound. The bands are sharp initially but smear towards the bottom. The buffer tank feels warm."
Technical Diagnosis: Joule heating during electrophoresis has raised the buffer temperature.
-
If the buffer heats from 25°C to 45°C, the pH drops by ~0.6 units.
-
This acidification alters the charge-to-mass ratio of your analytes and can affect the gel matrix pore size or analyte solubility, leading to smearing.
Corrective Action:
-
Active Cooling: Use a recirculating chiller or run the gel in a cold room.
-
Lower Voltage: Reduce voltage to minimize Joule heating.
-
Recirculation: Use a pump to recirculate buffer between anode and cathode chambers to dissipate heat and maintain ion balance.
Scenario C: Autoclaving & pH Drift
User Question: "I autoclaved my this compound stock. The pH measured different immediately after taking it out."
Technical Diagnosis: This is usually a transient thermodynamic effect.
-
High Temp: At 121°C, the pH of Tris drops drastically (by >2 pH units).
-
Cooling Hysteresis: As the solution cools, the pH should return to the original value, provided no chemical degradation occurred.
-
Degradation Risk: Tris can degrade slightly upon extended autoclaving, and succinate can potentially anhydride, though this is rare in aqueous buffer.
Corrective Action:
-
Allow the buffer to fully equilibrate to 25°C before verifying pH.
-
If precise pH is critical, filter-sterilize (0.22
m) instead of autoclaving to avoid thermal stress.
Technical Deep Dive: The Mechanism
Why Tris? (The Amine Problem)
The temperature sensitivity stems from the enthalpy of ionization (
-
Tris (Primary Amine): The dissociation of the ammonium ion (
) has a large . -
Succinate (Carboxylic Acid): The dissociation of the carboxyl group (
) has a very small (often near zero or slightly negative).
According to the Van't Hoff equation , the change in equilibrium constant (
Because Tris has a large positive
Data: pH vs. Temperature Lookup
Reference: 50 mM Tris-Succinate Buffer, adjusted to pH 7.5 at 25°C.
| Temperature (°C) | Experimental Condition | Approx. pH Shift ( | Resulting pH |
| 4°C | Cold Room / Ice Bath | +0.63 | 8.13 |
| 20°C | Cool Lab | +0.15 | 7.65 |
| 25°C | Standard Calibration | 0.00 | 7.50 |
| 37°C | Cell Culture / Enzyme Assay | -0.36 | 7.14 |
| 50°C | High Voltage Electrophoresis | -0.75 | 6.75 |
Validated Protocol: Temperature-Corrected Preparation
Workflow Diagram
The following logic gate ensures you never use the wrong pH buffer.
Figure 1: Decision tree for preparing temperature-sensitive amine buffers. Method A is the Gold Standard for scientific integrity.
Step-by-Step Protocol (Method A - The "Gold Standard")
Use this method for critical experiments (e.g., protein crystallography, kinetics).
-
Equilibration: Place your beaker of water, Tris base, and Succinic acid stock in the target environment (e.g., cold room or water bath) for 30 minutes.
-
Probe Calibration: Ensure your pH meter has an Automatic Temperature Compensation (ATC) probe. Calibrate the meter using standard buffers (pH 4, 7, 10) that are also equilibrated to the target temperature.
-
Critical: Most standard calibration buffers (phosphate/phthalate) have low temperature coefficients, but you must still input the correct temperature into the meter.
-
-
Dissolution: Dissolve Tris base in water (approx 80% of final volume).
-
Titration: Add Succinic acid (solid or concentrated stock) slowly while stirring.
-
Measurement: Wait for the reading to stabilize. The pH meter should display the pH at the current temperature.
-
Final Volume: Adjust to final volume with water at the same temperature.
References
-
Good, N. E., et al. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467–477. Link
-
Goldberg, R. N., et al. (2002).[2] Thermodynamics of the ionization of some common buffers. Journal of Research of the National Institute of Standards and Technology. Link
-
Promega Corporation. (n.d.). Temperature Dependence of pH for Common Buffers. Promega Technical Reference. Link
-
Elabscience. (2022). Buffer Preparation Guides. Elabscience Technical Support. Link
-
Reach Devices. (n.d.). Biological Buffers: pKa calculation and temperature correction. Link
Sources
Preventing microbial growth in long-term stored Tris succinate buffer
Topic: Preventing Microbial Growth in Long-Term Stored Tris Succinate Buffer
Introduction: Why is my buffer turning cloudy?
The Short Answer: You have likely created a high-quality growth medium.
The Scientist's Perspective: this compound is unique among biological buffers. Unlike inorganic buffers (Phosphate, Borate), succinate is a metabolic intermediate (TCA/Krebs Cycle). Many common laboratory contaminants—specifically Pseudomonas aeruginosa and Enterobacter species—possess specific transporters (DctA) to rapidly uptake succinate as a primary carbon source. Combined with Tris (a nitrogen source), this buffer supports logarithmic bacterial growth even in "clean" environments.
This guide provides the protocols required to stabilize this specific buffer system for long-term storage.
Module 1: The Gold Standard Preparation Protocol
Core Directive: Autoclaving is often insufficient for this compound because it does not remove the biomass of dead bacteria, which can release endotoxins (LPS). For high-sensitivity applications (Cell Culture, HPLC, Transfection), Cold Sterilization via Filtration is the mandatory standard.
Protocol: 0.22 µm "Charged" Filtration
Use this workflow for buffers intended for >2 weeks storage.
Materials:
-
0.22 µm Polyethersulfone (PES) or PVDF filter unit.
-
Critical: For endotoxin-sensitive apps, use a Positively Charged Nylon or PES membrane (removes LPS via electrostatic attraction, not just size exclusion).[1]
-
Sterile receiver bottle (HDPE or Glass).
Step-by-Step:
-
Dissolution: Dissolve Tris base and Succinic acid in 80% of final volume ddH₂O.
-
pH Adjustment: Adjust pH to desired setpoint (typically 5.5 – 8.5) at room temperature.
-
Note: Tris pH is temperature-dependent (-0.03 pH units per °C). Adjust at the temperature you will use the buffer, not just store it.
-
-
Volume Check: Bring to final volume.
-
The "Flush" Step: Pass 50 mL of buffer through the filter and discard the filtrate.
-
Reasoning: This removes any surfactants or extractables leaching from the filter membrane itself.
-
-
Filtration: Filter the remaining volume into the sterile receiver.
-
Seal: Cap immediately in a laminar flow hood. Wrap the neck with Parafilm.
Visualizing the Sterilization Logic
Figure 1: Decision matrix for sterilizing this compound based on downstream sensitivity.
Module 2: Chemical Stabilization (Additives)
If cold storage (4°C) is insufficient or if the buffer is opened frequently, chemical preservatives are required.
Comparative Analysis of Preservatives
| Additive | Concentration | Mechanism of Action | Compatibility Notes |
| Sodium Azide (NaN₃) | 0.02% – 0.05% (w/v) | Inhibits Cytochrome Oxidase (respiration) in Gram-negatives. | Toxic. DO NOT use with HRP-conjugated antibodies (inhibits HRP).[2] |
| ProClin™ 300 | 0.03% – 0.05% | Inhibits Krebs cycle enzymes and dehydrogenase. | Broad spectrum. Safer handling than Azide. Compatible with enzymes. |
| EDTA | 1 – 5 mM | Chelates Mg²⁺/Ca²⁺, destabilizing bacterial cell walls. | Bacteriostatic only. May interfere with metal-dependent enzymes (e.g., DNase, Metalloproteases). |
| Thimerosal | 0.01% | Mercury-based disruption of proteins. | Neurotoxic. Phased out in many regions. Use only if Azide is incompatible. |
Application Scientist Tip:
"If you are running Western Blots, never add Sodium Azide to your secondary antibody or washing buffers if you use HRP detection. It will kill the enzymatic signal immediately. Use ProClin or store aliquots at -20°C instead."
Module 3: Troubleshooting & FAQs
Q1: My buffer is clear, but the pH has dropped from 7.4 to 6.8. Is it safe?
Answer: NO. Reasoning: A pH shift is often the first sign of microbial metabolism, occurring before visible turbidity. Bacteria fermenting succinate produce acidic byproducts (acetate, lactate). Action: Discard immediately. Do not attempt to re-adjust pH.
Q2: Can I re-filter a cloudy buffer to "clean" it?
Answer: ABSOLUTELY NOT. Reasoning: Filtration removes the bacteria, but it does not remove:
-
Exotoxins/Endotoxins: Released by cell lysis.[1]
-
Proteases: Secreted by bacteria that will digest your target proteins.
-
Metabolites: The succinate concentration is now altered, changing the buffer's ionic strength and capacity.
The Contamination Feedback Loop
Figure 2: The biochemical cascade of this compound contamination.
Module 4: Storage Best Practices
-
Aliquotting: Never store the entire 1L stock in a single bottle if you use it daily. Divide into 50mL aliquots.
-
Why? Every time you open the bottle, you introduce fungal spores from the air.
-
-
Headspace: Minimize air headspace. Fill bottles to the shoulder to reduce the oxygen available for aerobic bacteria (Pseudomonas).
-
Temperature: Store at 4°C.
-
Shelf Life (No Additive): 2 weeks.[3]
-
Shelf Life (+0.02% Azide): 6–12 months.
-
References
-
Scientific Laboratory Supplies. Filtration FAQs: 0.2 vs 0.22 Micron. (n.d.). Retrieved from [Link]
-
Critical Process Filtration. The Difference Between Sterilizing Fluids and Endotoxin Removal. (2023).[1][2][4] Retrieved from [Link]
-
PLOS Genetics. Succinate utilisation by Salmonella is inhibited by multiple regulatory systems. (2024).[5][6][7] Retrieved from [Link]
Sources
- 1. criticalprocess.com [criticalprocess.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Insights into Succinic Acid as an Adjuvant for Ciprofloxacin in Treating Pseudomonas aeruginosa Growing Within Cystic Fibrosis Airway Mucus [mdpi.com]
- 6. Succinate utilisation by Salmonella is inhibited by multiple regulatory systems | PLOS Genetics [journals.plos.org]
- 7. What Is A 0.22 Micron Filter Used For? - Blogs - News [alwsci.com]
Technical Support Center: Navigating pH Measurement in Tris Buffers
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for accurately measuring the pH of solutions containing Tris (tris(hydroxymethyl)aminomethane), such as Tris succinate buffer. Authored from the perspective of a Senior Application Scientist, this resource goes beyond simple instructions to explain the underlying chemical principles, helping you troubleshoot issues and ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions and concerns regarding pH measurements in Tris-based solutions.
Q1: Why are my pH readings in Tris buffer unstable and drifting?
A1: Unstable and drifting pH readings are classic symptoms of a reaction between your pH electrode and the Tris buffer.[1][2] Standard single-junction silver/silver chloride (Ag/AgCl) reference electrodes contain a solution of potassium chloride (KCl) saturated with AgCl.[3][4] A small amount of silver ions (Ag+) can leach from this electrode into your sample.[3] Tris, being a primary amine, readily reacts with these silver ions to form a stable, insoluble Tris-silver complex.[3][5] This precipitate clogs the porous junction of the electrode, disrupting the electrical circuit and leading to erratic and unreliable pH measurements.[1][3]
Q2: I see a white precipitate forming around my pH electrode in Tris buffer. What is it?
A2: The white precipitate you are observing is the aforementioned Tris-silver complex.[3] Its formation is a clear visual indicator of the incompatibility between a single-junction Ag/AgCl electrode and your Tris buffer.[3] Continued use of this electrode will lead to significant measurement errors and can permanently damage the electrode.[5]
Q3: What is the recommended type of pH electrode for use with Tris buffers?
A3: The industry-standard recommendation is to use a double-junction pH electrode.[6][7][8][9][10][11][12] These electrodes have a second, outer chamber containing an electrolyte solution that is free of silver ions, preventing any contact between the silver ions and your Tris-containing sample.[6][8][10] This design eliminates the risk of precipitation and ensures stable, accurate pH readings.[6][10]
Q4: Can I use a single-junction electrode with Tris buffer if I don't see any precipitate?
A4: It is strongly advised against.[3] Even if a visible precipitate does not form immediately, the reaction can still occur at a microscopic level within the electrode's junction, leading to gradual clogging and a decline in performance.[3] For reproducible and accurate results, a compatible electrode is essential.[3]
Q5: Are there alternative buffers to Tris that are compatible with single-junction Ag/AgCl electrodes?
A5: Yes, if you must use a single-junction electrode, consider using a "Good's" buffer with a similar pKa range that lacks a primary amine group.[3][13] Examples include HEPES, MOPS, and PIPES.[3] However, you must always verify the compatibility of any buffer with your specific experimental conditions.[3]
In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to diagnosing and resolving common issues.
Issue 1: Slow, Drifting, or Unresponsive pH Readings in Tris Buffer
Symptoms:
-
The pH reading takes an unusually long time to stabilize.
-
The reading continuously drifts in one direction.
-
The electrode fails to calibrate or gives error messages during calibration.
Causality Analysis: This is the most common problem and is almost certainly due to the clogging of the reference junction by the Tris-silver precipitate, as explained in the FAQs.[1][2] The blockage impedes the flow of ions through the junction, which is necessary to complete the electrical circuit for a stable pH measurement.[1][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unstable pH readings.
Issue 2: My Electrode is Already Clogged with a White Precipitate.
Can it be saved? In some cases, a clogged single-junction electrode can be at least partially revived, but it should not be used for critical measurements in Tris buffers again.
Protocol 1: Electrode Cleaning for Tris-Silver Precipitate
Disclaimer: This procedure is for attempting to salvage a clogged electrode for use in non-Tris applications. Its effectiveness is not guaranteed.
Materials:
-
Concentrated ammonia solution (NH₄OH)
-
Deionized water
-
Appropriate Personal Protective Equipment (PPE), including gloves and safety glasses
-
Beakers
-
Electrode storage solution (typically pH 4 buffer with KCl)[7][14]
Procedure:
-
Initial Rinse: Thoroughly rinse the electrode with deionized water to remove any loose precipitate and residual buffer.[10]
-
Ammonia Soak: Carefully place the electrode tip in a beaker containing a dilute solution of ammonia for 5-10 minutes. The ammonia will help to dissolve the Tris-silver complex.
-
Thorough Rinse: Remove the electrode from the ammonia solution and rinse it extensively with deionized water. Ensure no ammonia solution remains.
-
Reconditioning: Soak the electrode in an electrode storage solution for at least one hour.[15]
-
Recalibration: Attempt to recalibrate the electrode using fresh, high-quality pH buffers.[2][16] Check for stability and response time. If the electrode still performs poorly, it may be permanently damaged and should be replaced.[17]
Best Practices for pH Measurement in Tris Buffers
To ensure the highest quality data and prolong the life of your equipment, adhere to the following best practices.
1. Electrode Selection is Critical
As established, a double-junction electrode is the most important factor for success. Below is a comparison of common electrode types.
| Electrode Type | Compatibility with Tris Buffers | Mechanism of Action |
| Single-Junction Ag/AgCl | Not Recommended | The Ag/AgCl reference is in direct contact with the sample, leading to a high risk of precipitation and junction clogging.[3][12] |
| Double-Junction Ag/AgCl | Highly Recommended | An inner Ag/AgCl electrode is isolated from the sample by an outer electrolyte chamber that is free of silver ions.[6][8][10] This design prevents the reaction with Tris.[6] |
| Calomel (Hg/Hg₂Cl₂) | Compatible | This electrode does not contain silver, thus avoiding the precipitation reaction. However, due to the presence of mercury, it is less commonly used for environmental and safety reasons.[4][10] |
2. Proper Electrode Care and Maintenance
Even with the correct electrode, proper maintenance is key to accurate and reproducible measurements.
Protocol 2: Routine Maintenance for Double-Junction Electrodes Used in Tris Buffers
-
Rinsing: After each measurement, rinse the electrode thoroughly with deionized water to remove all traces of the Tris buffer.[10]
-
Storage: Never store your pH electrode in deionized or distilled water, as this can deplete the reference electrolyte and damage the glass membrane.[7][14][15] Always store the electrode in the recommended storage solution provided by the manufacturer, which is typically a pH 4 buffer with KCl.[7][14]
-
Refilling (for refillable electrodes): If you are using a refillable double-junction electrode, ensure the outer filling solution level is maintained and topped up regularly with the correct, silver-free electrolyte (e.g., 3.5M KCl).[6]
-
Calibration: Calibrate your pH meter before each use with at least two, and preferably three, fresh pH buffers that bracket your expected measurement range.[2][18] Be aware that the pH of Tris buffers is highly temperature-dependent, so ensure your calibrating buffers and your sample are at the same temperature.[13][19]
The Chemistry of the Problem: Single vs. Double Junction
To fully appreciate the solution, it is crucial to understand the problem at the component level.
Caption: Comparison of Single- and Double-Junction Electrodes in Tris Buffer.
References
- Hanna Instruments. (n.d.). Refillable Double Junction pH Electrode with BNC Connector - HI1043B.
- Mettler Toledo. (n.d.). How to Measure pH in TRIS - Containing Samples.
- Vernier. (n.d.). Tris-Compatible Flat pH Sensor User Manual.
- Sentek Ltd. (n.d.). P16 Tris Buffers Combination pH Electrode.
- LS Scientific. (n.d.). HI-1144B PH COMBINATION ELECTRODE FOR TRIS BUFFER.
- Hach. (n.d.). pH MEASUREMENT IN TRIS BUFFERS WITH IntelliCAL™ pH ULTRA PROBES.
- BenchChem. (2025). Technical Support Center: Tris-Hydroxymethyl-Methyl-Ammonium (Tris) Buffer and Silver Electrode Compatibility.
- ResearchGate. (2017, January 6). TRIS buffer pH discrepancies?.
- Reddit. (2016, April 21). Why specifically is Tris buffer problematic with single junction AgCl pH meters?.
- Broadley-James. (n.d.). TRIS Buffers - What electrodes can I use?.
- Vernier. (n.d.). Tris-Compatible Flat pH Sensor.
- Camlab. (n.d.). Q: Do I need a specific Tris compatible electrode?.
- Mettler Toledo. (2012, September 10). Tips & Tricks for pH measurement.
- ThermoFisher Scientific. (n.d.). Low Maintenance Gel-Filled pH Electrode.
- Cloudinary. (n.d.). pH METER.
- Cole-Parmer. (2020, March 25). pH Electrode Selection Guide.
- Camlab. (n.d.). How should I clean a pH electrode, or revive a damaged electrode?.
- Desheng. (2024, July 17). PH changes of Tris hcl buffer at different concentrations.
- Vinmetrica. (n.d.). What should I do if my pH electrode is difficult to calibrate, or is acting sluggish/erratic?.
- Biology LibreTexts. (2021, September 9). 1.7: pH and Buffers.
- Vernier. (2017, July 19). Tris-Compatible Flat pH Sensor Troubleshooting and FAQs.
- Turtle Tough. (2021, December 29). Minimising user errors in pH Measurements | Troubleshooting | Support.
- LAB Worldwide. (n.d.). 8 Expert Tips for Accurate pH Buffer Handling.
- Hamilton Company. (n.d.). Tips to Improve pH Measurement | Knowledge Center.
- ResearchGate. (2015, January 19). What are the reactions going on in Ag/AgCl reference electrode?.
- ABB Measurement & Analytics Blog. (n.d.). Some useful top tips for tip top pH performance.
- Camlab. (2017, June 14). What is the difference between a single junction and double junction pH electrode?.
- ResearchGate. (2014, December 18). How do you use an Ag/AgCl reference electrode for amperometry?.
- Delloyd's Lab-Tech Chemistry resource. (n.d.). The pH electrode. Retrieved from Delloyd's Lab-Tech Chemistry resource.
- Wikipedia. (n.d.). Silver chloride electrode.
- Reddit. (2021, August 5). AgCl electrode reaction.
- Hach. (n.d.). pH ELECTRODE CLEANING & MAINTENANCE GUIDE.
Sources
- 1. mt.com [mt.com]
- 2. mt.com [mt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. broadleyjames.com [broadleyjames.com]
- 5. reddit.com [reddit.com]
- 6. hannainst.com [hannainst.com]
- 7. vernier.com [vernier.com]
- 8. P16 Tris Buffers Combination pH Electrode [sentek.co.uk]
- 9. lsscientific.com [lsscientific.com]
- 10. cdn.hach.com [cdn.hach.com]
- 11. coleparmer.com [coleparmer.com]
- 12. camlab.co.uk [camlab.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. vernier.com [vernier.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. 8 Expert Tips for Accurate pH Buffer Handling [lab-worldwide.com]
- 17. res.cloudinary.com [res.cloudinary.com]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. PH changes of Tris hcl buffer at different concentrations - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
Validation & Comparative
Tris Succinate vs. Tris-HCl: A Technical Guide for Protein Stability
This guide provides a technical comparison between Tris-HCl and Tris Succinate buffers, specifically tailored for protein stability profiling, formulation development, and lyophilization.
Executive Summary
For decades, Tris-HCl has been the default buffer for protein purification due to its low cost and high solubility. However, in protein stability studies —particularly those involving freeze-thaw cycles, lyophilization, or stainless steel bioprocessing equipment—Tris-HCl poses significant risks.
This compound serves as a high-performance alternative. By replacing the chloride counter-ion with succinate, researchers can mitigate chloride-induced protein aggregation, prevent stainless steel corrosion, and improve the physical quality of lyophilized cakes, all while maintaining the buffering range of the Tris base (pH 7.0–9.0).
The Mechanics of Instability: Why Tris-HCl Fails
To understand why an alternative is needed, we must first dissect the failure modes of the standard Tris-HCl system.
A. The "Cold Shock" Phenomenon (
)
The most critical oversight in protein stability studies is the temperature dependence of Tris. The amine group in Tris has a high enthalpy of ionization.
-
The Math: Tris exhibits a
. -
The Consequence: A Tris-HCl buffer adjusted to pH 7.5 at 25°C will shift to approximately pH 8.5–8.8 at -20°C (frozen state).
-
Impact: This alkaline shift can trigger deamidation or aggregation in pH-sensitive proteins during storage, leading to "mystery" stability losses that are often misattributed to the protein itself.
B. The Chloride Problem
In Tris-HCl, the counter-ion is Chloride (
-
Corrosion:
is highly corrosive to 316L stainless steel (pitting corrosion), a major concern in large-scale bioreactors and fill-finish lines. -
Enzymatic Inhibition: Certain enzymes (e.g., specific kinases or dehydrogenases) are inhibited by high ionic strength or specific halide interactions.
-
Lyophilization Defects: HCl is volatile and does not provide a scaffold for the "cake." Tris-HCl formulations often collapse or melt during freeze-drying, leading to high residual moisture and poor stability.
The this compound Advantage
This compound utilizes the same Tris base but neutralizes it with Succinic Acid (a dicarboxylic acid) instead of HCl.
A. Enhanced Lyophilization Performance
Succinate is a non-volatile organic counter-ion. In freeze-drying applications:
-
Amorphous/Crystalline Balance: Unlike the hygroscopic Tris-HCl salts, this compound salts can form more stable structures during the freezing step.
-
Cake Structure: It aids in forming a pharmaceutically elegant cake that resists collapse, crucial for high-concentration protein formulations.
B. Exclusion of Chloride
By removing
C. Buffering Nuance
While the Tris base still dictates the primary buffering range (pH 7–9), Succinic acid itself has
Comparative Data Analysis
The following table summarizes the operational differences between the two systems.
| Feature | Tris-HCl | This compound | Stability Impact |
| Buffering Range | pH 7.0 – 9.0 | pH 7.0 – 9.0 | Neutral: Both rely on the Tris amine.[1] |
| Temp. Drift ( | High (~ +1.2 pH at -20°C) | High (~ +1.0 pH at -20°C)* | Warning: Both shift pH in cold; Succinate does not fix the Tris amine drift. |
| Lyophilization | Poor (Collapses, hygroscopic) | Good (Stable cake structure) | Critical: this compound is superior for freeze-drying. |
| Steel Compatibility | Poor (Corrosive | Excellent (Passivating) | Critical: For scale-up/manufacturing. |
| Enzyme Compatibility | Variable ( | High (Organic mimic) | Specific: Depends on enzyme sensitivity. |
*Note: While this compound still experiences pH drift due to the Tris base, the lack of volatile HCl and the crystallization behavior of succinate salts often results in a less damaging "micro-environment" during the freezing process.
Visualizing the Selection Logic
The following diagram illustrates the decision process for selecting the appropriate buffer system for protein stability studies.
Figure 1: Decision matrix for selecting Tris-HCl vs. This compound based on experimental constraints.
Validated Protocol: Preparation of this compound
Objective: Prepare 1 L of 50 mM this compound, pH 8.0.
Scientific Rationale:
Do not simply mix equimolar amounts. Tris is a monoacidic base, and Succinic acid is a diprotic acid. The most reproducible method is titration , which accounts for the specific
Materials:
-
Tris Base (High Purity, Molecular Biology Grade).
-
Succinic Acid (Free Acid form).
-
Deionized Water (
). -
Calibrated pH meter (Use a Ross-type electrode compatible with Tris; standard Ag/AgCl electrodes can drift in Tris due to junction clogging).
Step-by-Step Workflow:
-
Prepare Stock A (Tris Base):
-
Dissolve
of Tris Base in of water. -
Concentration:
(initially).
-
-
Prepare Stock B (Succinic Acid Solution):
-
Prepare a
Succinic Acid solution ( in water).
-
-
Titration (The Critical Step):
-
Place Stock A on a magnetic stirrer.
-
Monitor pH (Initial pH will be >10).
-
Slowly add Stock B dropwise.
-
Observation: The pH will drop as succinate neutralizes the Tris base.
-
Stop exactly at pH 8.0 (at 25°C).
-
-
Final Adjustment:
-
Add water to a final volume of
. -
Final Concentration:
Tris (the cation determines the buffer molarity).
-
-
Filtration:
-
Filter through a
PVDF or PES membrane. Do not autoclave this compound if using for precise stability studies, as heat can induce minor degradation or caramelization if trace sugars are present in the protein sample later.
-
References
-
Effect of Buffer Species on Freeze-Thaw pH Shifts
-
Kolhe, P., et al. (2010). "Impact of Freezing on pH of Buffered Solutions and Consequences for Monoclonal Antibody Aggregation." Biotechnology Progress.
-
-
Tris Buffer Temperature Dependence
- Bates, R. G., & Hetzer, H. B. (1961). "Absorption of Carbon Dioxide by Tris(hydroxymethyl)aminomethane and the pH of Tris Buffers." Analytical Chemistry.
-
Chloride Corrosion in Bioprocessing
- Nickel Institute. (2020). "Guidelines for the Use of Stainless Steel in the Pharmaceutical Industry."
-
Lyophilization Formulation Strategies
- Tang, X., & Pikal, M. J. (2004). "Design of Freeze-Drying Processes for Pharmaceuticals: Practical Advice." Pharmaceutical Research.
Sources
The Senior Application Scientist's Guide: Choosing Tris Succinate Over Other Biological Buffers for Specific Applications
Introduction: Deconstructing the "Tris Succinate" Buffer
To the discerning researcher, the term "this compound buffer" might imply a single, off-the-shelf reagent. However, it more accurately describes a buffer system prepared by titrating Tris base with succinic acid to achieve a specific pH.[1] This distinction is critical. Unlike pre-formulated buffers like Tris-HCl, the Tris-succinate system offers unique properties derived from its constituent components. This guide provides an in-depth technical comparison to elucidate the specific scenarios where employing a Tris-succinate system, or its individual components—Tris and succinate—provides a distinct advantage over other common biological buffers such as HEPES and MOPS.
This analysis is grounded in the understanding that the ideal buffer is not merely a pH stabilizer but an integral component of the experimental system that can influence outcomes.[2][3] We will explore the physicochemical properties, performance in key applications, and provide the experimental rationale for buffer selection.
Comparative Analysis of Key Buffer Properties
The selection of a buffer begins with its fundamental physicochemical characteristics. A buffer's pKa, the pH at which it has maximum buffering capacity, and its temperature dependence are paramount considerations. The table below summarizes these properties for Tris, succinate, and two other widely used buffers, HEPES and MOPS.
| Property | Tris | Succinate | HEPES | MOPS |
| pKa at 25°C | ~8.1[4][5] | pKa1: ~4.2, pKa2: ~5.6[6] | ~7.5[7] | ~7.2[8] |
| Effective pH Range | 7.0 - 9.0[4][5] | 3.2 - 6.6[6] | 6.8 - 8.2[7] | 6.5 - 7.9[8] |
| ΔpKa/°C | -0.028 to -0.031 [9][10][11] | Low | -0.014[11] | -0.015[1] |
| Metal Ion Binding | Can chelate some metals[11] | Minimal | Minimal[11] | Minimal[1] |
| Interactions | Reactive primary amine[2] | Can crystallize during freeze-thaw[1][8] | Can produce free radicals under certain conditions | Can be toxic to some cell lines[1] |
Deep Dive: The Case for Succinate-Based Buffers
Succinate buffers have carved out a crucial niche, particularly in the formulation of biopharmaceuticals like monoclonal antibodies (mAbs).[1][8]
The Advantage in Biologic Drug Development
The primary advantage of a succinate buffer lies in its ability to provide excellent buffering capacity in the acidic pH range of 4.5 to 6.0.[1][8] This is often the "sweet spot" for maximizing the stability of protein therapeutics, minimizing aggregation and degradation.
Mitigating Freeze-Thaw Instability: A Critical Consideration
A well-documented challenge with succinate buffers is their propensity to undergo significant pH shifts during freeze-thaw cycles.[1][6][8] This phenomenon is caused by the selective crystallization of monosodium succinate, which can lead to a pH increase of over one unit, potentially denaturing the protein product.[1][8]
However, this instability can be effectively mitigated. The inclusion of cryoprotectants, such as sucrose, has been shown to prevent the crystallization of succinate salts, thereby maintaining a stable pH during freezing and thawing.[1][8]
Experimental Insight: In a study on mAb formulations, succinate buffers containing 2% w/v sucrose did not exhibit the pH shift observed in the absence of the cryoprotectant.[1][8] This demonstrates that with proper formulation, the primary drawback of succinate buffers can be overcome.
Experimental Protocol: Evaluating Protein Stability in Succinate vs. Other Buffers via Differential Scanning Fluorimetry (DSF)
This protocol outlines a method to compare the thermal stability of a protein in succinate, Tris, and HEPES buffers. An increase in the melting temperature (Tm) indicates greater conformational stability.
Materials:
-
Purified protein of interest
-
Succinate buffer (50 mM, pH 5.5)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
HEPES buffer (50 mM, pH 7.5)
-
SYPRO Orange protein gel stain (5000x stock in DMSO)
-
qPCR instrument with melt curve capability
Methodology:
-
Prepare Protein Dilutions: Dilute the stock protein to a final concentration of 0.1-0.2 mg/mL in each of the three buffer systems.
-
Prepare Master Mix: For each buffer condition, prepare a master mix containing the diluted protein and SYPRO Orange dye (diluted to a final concentration of 5x).
-
Plate Setup: Aliquot 20 µL of each master mix into the wells of a 96-well qPCR plate. Include triplicate wells for each buffer condition. Also, include no-protein controls for each buffer.
-
Instrument Setup: Place the plate in the qPCR instrument. Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, with a ramp rate of 0.5 °C/minute.
-
Data Acquisition: Monitor the fluorescence of SYPRO Orange as a function of temperature.
-
Data Analysis: The melting temperature (Tm) is the point at which the protein unfolds, exposing hydrophobic regions that bind the dye, resulting in a sharp increase in fluorescence. Determine the Tm for the protein in each buffer by identifying the peak of the first derivative of the melt curve. A higher Tm indicates greater stability.
Deep Dive: The Versatility and Caveats of Tris-Based Buffers
Tris is one of the most common buffers in molecular biology and biochemistry laboratories due to its low cost and effective buffering range between pH 7.0 and 9.0, which aligns with many physiological conditions.[4][5] It is a staple in applications such as electrophoresis (in TAE and TBE buffers) and protein purification.[4]
The Challenge of Temperature Sensitivity
The most significant drawback of Tris is the substantial temperature dependence of its pKa.[9][11] The pH of a Tris buffer solution will decrease by approximately 0.028 units for every 1°C increase in temperature.[10] This means a buffer prepared to pH 8.0 at 4°C will have a pH of approximately 7.4 at 25°C. For temperature-sensitive assays, this pH shift can dramatically impact results.
Caption: Temperature-dependent pH shift of Tris buffer.
Potential for Biochemical Interference
Tris contains a primary amine group, which can be reactive and interfere with certain biochemical assays.[2] It can interact with enzymes and other biomolecules, potentially inhibiting their activity. This makes Tris unsuitable for applications like assays involving amine-reactive crosslinkers or certain enzymatic reactions where the amine group could participate in side reactions.
Head-to-Head: Tris vs. Succinate in Key Applications
Protein Stability and Formulation
For monoclonal antibodies and other protein therapeutics, stability is paramount. The choice of buffer can significantly influence aggregation and long-term viability.
-
Succinate: Often the preferred choice for formulations requiring a pH in the acidic range (4.5-6.0) to maximize protein stability.[1] While susceptible to freeze-thaw instability, this can be managed with cryoprotectants.[1][8]
-
Tris: Generally used for proteins that are most stable in the neutral to slightly alkaline pH range (7.0-9.0). Its temperature sensitivity can be a significant drawback for protein formulations that may be stored at different temperatures.
Enzyme Assays
The inertness of the buffer is critical for accurate enzyme kinetics.
-
Succinate: Generally considered non-reactive and a good choice for enzymatic assays that have optimal activity in the acidic pH range.
-
Tris: The reactive primary amine can be problematic.[2] It is crucial to validate that Tris does not inhibit the enzyme of interest before its use in kinetic studies.
-
HEPES/MOPS: Often considered safer choices for a broader range of enzyme assays due to their lower reactivity compared to Tris.
Molecular Biology
Tris-based buffers are ubiquitous in molecular biology for working with nucleic acids.
-
Tris: A key component of TAE and TBE buffers for DNA and RNA electrophoresis. Its buffering range is ideal for these applications.
-
Succinate: Not typically used for nucleic acid work, as the required pH is generally neutral to slightly alkaline.
The Tris-Succinate System: A Niche Application
While not a common stock buffer, preparing a Tris-succinate buffer by titrating Tris with succinic acid can be advantageous in specific contexts. This approach allows for the creation of a buffer at a pH where neither Tris nor succinate alone would be optimal, or to introduce succinate as a counter-ion in a Tris-buffered system.
Experimental Protocol: Preparation of 1L of 0.05 M Tris-Succinate Buffer, pH 7.6
This protocol describes how to prepare a Tris-succinate buffer. The principle involves using the base (Tris) and titrating with the acid (succinic acid) to reach the target pH.
Materials:
-
Tris(hydroxymethyl)aminomethane (Tris base)
-
Succinic acid
-
High-purity, deionized water
-
Calibrated pH meter
-
Stir plate and stir bar
-
1 L volumetric flask
Methodology:
-
Prepare Tris Solution: Weigh out the required amount of Tris base for a 0.05 M solution (e.g., 6.057 g for 1 L). Dissolve it in approximately 800 mL of deionized water in a beaker.
-
Prepare Succinic Acid Solution: Prepare a stock solution of 0.1 M succinic acid by dissolving 11.81 g of succinic acid in 1 L of deionized water.
-
pH Adjustment: Place the beaker with the Tris solution on a stir plate and begin stirring. Place the calibrated pH meter probe into the solution.
-
Titration: Slowly add the 0.1 M succinic acid solution to the Tris solution while monitoring the pH.
-
Final Volume: Continue adding succinic acid until the pH reaches 7.6. Once the target pH is stable, transfer the solution to a 1 L volumetric flask and add deionized water to the mark.
-
Sterilization: If required, sterilize the buffer by filtering it through a 0.22 µm filter.
Conclusion and Recommendations
The choice of a biological buffer is a critical decision that requires careful consideration of the specific experimental requirements.
-
Choose a Succinate-based buffer for applications requiring a stable acidic pH (4.5-6.0), particularly in the formulation of protein therapeutics like monoclonal antibodies. Be mindful of freeze-thaw instability and incorporate cryoprotectants like sucrose when necessary.
-
Choose a Tris-based buffer for general molecular biology applications, such as nucleic acid electrophoresis, and for protein work in the neutral to alkaline range (7.0-9.0). Always prepare the buffer at the temperature of use to account for its significant temperature sensitivity.
-
Consider alternatives like HEPES or MOPS for enzyme assays or cell culture applications where the reactivity of Tris or the specific pH range of succinate are not suitable. HEPES, in particular, offers good buffering capacity at physiological pH with minimal temperature dependence.[1]
Ultimately, the optimal buffer is one that is validated for a specific application. It is always recommended to test a few different buffer systems to determine which provides the most stable and reproducible results for your particular system.
References
-
Patke, S., et al. (2022). Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies. Journal of Pharmaceutical Sciences, 111(10), 2794-2805. [Link]
-
Gokarn, Y., et al. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. Pharmaceutical Technology, 36(7). [Link]
-
Kraglund, O., et al. (2021). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. Roskilde University. [Link]
-
Goll, J. H., et al. (2013). Buffer Capacity of Biologics—From Buffer Salts to Buffering by Antibodies. Biotechnology Progress, 29(2), 480-492. [Link]
-
ResearchGate. (2016). How to make this compound buffer (0.05M, pH8.2)?. [Link]
-
Hopax Fine Chemicals. (2024). HEPES, TRIS buffer and pH control. [Link]
-
Bio-Rad. (n.d.). Tris Buffer. [Link]
-
ENCO. (n.d.). Protocol: Tris Solution Buffer Recipe. [Link]
-
FCAD Group. (n.d.). Tris Buffer: The Indispensable Tool for Biochemical Research. [Link]
-
Science.gov. (n.d.). tris buffer solution: Topics by Science.gov. [Link]
-
Hubei New Desheng Materials Technology Co., Ltd. (n.d.). Tris Buffer Composition and Applications. [Link]
-
Wikipedia. (n.d.). Tris. [Link]
-
Scripps Laboratories. (n.d.). Tris Buffer Formulations. [Link]
-
YouTube. (2013). Preparing Tris Buffer. [Link]
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- 2. goldbio.com [goldbio.com]
- 3. Tris Buffer Composition and Applications - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
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- 5. fcad.com [fcad.com]
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- 10. scrippslabs.com [scrippslabs.com]
- 11. bio-rad.com [bio-rad.com]
A Head-to-Head Battle of the Buffers: Cross-Validating Experimental Outcomes with Tris Succinate and HEPES in Protein Kinase A Assays
For researchers, scientists, and drug development professionals, the quest for reproducible and reliable experimental data is paramount. The seemingly mundane choice of a buffering agent can have profound and often underestimated consequences on experimental outcomes, particularly in sensitive enzymatic assays. This guide provides an in-depth technical comparison of Tris succinate and the widely used alternative, HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), within the context of a Protein Kinase A (PKA) activity assay. By understanding the distinct physicochemical properties of these buffers and their potential interactions with assay components, researchers can make more informed decisions to enhance the integrity and validity of their results.
The Critical Role of Buffer Selection in Enzymatic Assays
Enzymes are exquisitely sensitive to their chemical environment. Even minor fluctuations in pH can alter the ionization state of amino acid residues in the active site, affecting substrate binding and catalytic efficiency. A well-chosen buffer maintains a stable pH, mimicking the enzyme's natural environment and ensuring that observed effects are due to the experimental variables under investigation, not a consequence of a suboptimal or reactive buffering system. Beyond pH stabilization, buffer components can interact with enzymes and other assay components, influencing experimental results in unexpected ways.[1][2] This guide will dissect these nuances, using the well-characterized PKA as a model system.
At a Glance: this compound vs. HEPES
Before delving into the experimental details, a summary of the key physicochemical properties of this compound and HEPES provides a foundation for understanding their differential performance.
| Property | This compound | HEPES |
| Buffering Range (pKa at 25°C) | Tris: ~8.1[3][4]; Succinate: pKa1 ~4.2, pKa2 ~5.6[5] | ~7.5[6] |
| Effective Buffering pH Range | Tris: 7.0 - 9.0[3][4] | 6.8 - 8.2[7][] |
| Temperature Dependence of pKa | High (ΔpKa/°C ≈ -0.028)[6][9] | Low (ΔpKa/°C ≈ -0.014)[10] |
| Interaction with Metal Ions | Tris can chelate certain metal ions.[11] | Negligible metal ion binding.[12][13][14] |
| Potential for Interaction | The primary amine in Tris can be reactive.[15] | Generally inert, but can form radicals under certain conditions.[14][16] |
| Phototoxicity | Not reported to be phototoxic. | Can generate hydrogen peroxide when exposed to light.[12][14][17] |
The PKA Signaling Pathway: A Primer
Protein Kinase A is a key enzyme in cellular signaling, responding to changes in intracellular cyclic AMP (cAMP) levels. Understanding its activation pathway is crucial for designing and interpreting kinase assays.
Experimental Design: A Comparative In Vitro PKA Activity Assay
To objectively compare the performance of this compound and HEPES, a classic in vitro PKA activity assay using radiolabeled ATP ([γ-³²P]ATP) will be employed.[19][20][21][22][23] This "gold standard" method provides a direct and quantitative measure of kinase activity.[20][23]
Experimental Workflow
The following diagram illustrates the key steps in the comparative PKA activity assay.
Detailed Experimental Protocols
1. Preparation of 1 M Stock Buffer Solutions
-
1 M Tris base: Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust the pH to the desired value with concentrated HCl. Bring the final volume to 1 L with deionized water.[4][9][18][24]
-
1 M Succinic acid: Dissolve 118.09 g of succinic acid in 800 mL of deionized water. Adjust the pH to the desired value with NaOH. Bring the final volume to 1 L with deionized water.
-
1 M HEPES: Dissolve 238.3 g of HEPES free acid in 800 mL of deionized water. Adjust the pH to the desired value with 10 N NaOH. Bring the final volume to 1 L with deionized water.[4][24]
2. Preparation of 50 mM Working Buffer Solutions (pH 7.4)
-
50 mM this compound, pH 7.4: To prepare 100 mL, combine 5 mL of 1 M Tris base stock and an appropriate volume of 1 M succinic acid stock. Adjust the final pH to 7.4 with either the Tris or succinic acid stock solution. Bring the final volume to 100 mL with deionized water.
-
50 mM HEPES, pH 7.4: To prepare 100 mL, add 5 mL of 1 M HEPES stock to 90 mL of deionized water. Check the pH and make minor adjustments with NaOH or HCl if necessary. Bring the final volume to 100 mL with deionized water.[25]
3. In Vitro PKA Activity Assay Protocol
This protocol is adapted from standard methods for radiolabeled kinase assays.[19][21][26]
-
Prepare the Kinase Reaction Master Mix: For each buffer condition, prepare a master mix containing the following components (final concentrations):
-
50 mM Buffer (this compound or HEPES, pH 7.4)
-
10 mM MgCl₂
-
1 mM DTT
-
100 µM PKA-specific substrate (e.g., Kemptide)
-
100 ng recombinant PKA catalytic subunit
-
-
Set up the Reactions: Aliquot the master mix into microcentrifuge tubes for each time point (e.g., 0, 5, 10, 15, and 30 minutes).
-
Initiate the Reaction: Add [γ-³²P]ATP to a final concentration of 100 µM (with a specific activity of ~500 cpm/pmol) to each tube and incubate at 30°C.
-
Stop the Reaction: At each time point, stop the reaction by adding an equal volume of 2X Laemmli sample buffer (for SDS-PAGE analysis) or by spotting the reaction mixture onto P81 phosphocellulose paper and immersing it in phosphoric acid (for filtration-based analysis).
-
Separate the Phosphorylated Substrate:
-
SDS-PAGE: Run the samples on a polyacrylamide gel. Dry the gel and expose it to a phosphor screen or autoradiography film.
-
P81 paper: Wash the P81 papers extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
-
Quantify ³²P Incorporation:
-
Autoradiography/Phosphorimaging: Quantify the band intensity corresponding to the phosphorylated substrate.
-
Scintillation Counting: Place the washed P81 papers in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Calculate Specific Activity: Determine the amount of phosphate incorporated into the substrate over time and calculate the specific activity of the enzyme in nmol of phosphate transferred per minute per milligram of enzyme.[20]
Anticipated Results and Discussion
Based on the known properties of Tris and HEPES buffers, we can anticipate several key differences in the outcomes of the PKA activity assay.
Expected Quantitative Data Summary
| Parameter | This compound Buffer | HEPES Buffer | Rationale for Expected Difference |
| PKA Specific Activity (nmol/min/mg) | Potentially lower | Potentially higher | Tris can chelate Mg²⁺, a critical cofactor for kinase activity, potentially reducing the apparent enzyme activity. HEPES has negligible metal ion binding.[11][12][13][14] |
| Reproducibility (Coefficient of Variation) | Higher | Lower | The pH of Tris buffer is highly sensitive to temperature fluctuations, which can introduce variability between experiments. HEPES has a much lower temperature coefficient for its pKa.[6][9][13][27][28] |
| Background Signal (in filtration assay) | Lower | Potentially higher | If the HEPES-containing solution is exposed to light, it can generate hydrogen peroxide, which may lead to the formation of radicals and potentially increase background noise.[12][14][17][29] |
Causality Behind Experimental Choices and Expected Outcomes
-
pH Stability and Temperature: The choice of a 30°C incubation temperature is standard for many kinase assays. However, even minor temperature variations in the lab environment can affect the pH of the this compound buffer more significantly than the HEPES buffer.[6][13][28] This can lead to less consistent enzyme activity in the Tris-buffered reactions, highlighting the superior pH stability of HEPES under conditions of fluctuating temperature.[24][30]
-
Metal Ion Chelation: Kinase reactions are dependent on divalent cations, typically Mg²⁺, which coordinate with the phosphate groups of ATP. The primary amine in Tris has been reported to chelate divalent cations, which could reduce the effective concentration of free Mg²⁺ available to the enzyme.[10] This would likely result in a lower measured specific activity for PKA in the this compound buffer compared to the HEPES buffer, which does not significantly bind metal ions.[12][13][14]
-
Buffer-Enzyme Interactions: While both buffers are generally considered to be biocompatible, the primary amine of Tris can, in some cases, interact with the enzyme or other components of the assay.[1][15][31] HEPES is generally more inert in this regard.[32]
Conclusion and Recommendations
The choice between this compound and HEPES for a PKA activity assay is not merely a matter of preference but a critical decision that can impact the accuracy and reproducibility of the results.
-
HEPES is recommended for assays where precise and stable pH control is paramount, especially when experiments are conducted over a range of temperatures or when there is a risk of temperature fluctuations. Its minimal interaction with metal ions also makes it a superior choice for enzymatic assays that are dependent on divalent cations, such as kinase assays. However, care must be taken to protect HEPES-containing solutions from light to prevent the generation of phototoxic byproducts.[12][14][17][29]
-
This compound remains a viable and cost-effective option for many applications. However, researchers must be acutely aware of its temperature-sensitive pKa and take precautions to prepare and use the buffer at the intended experimental temperature.[6][9][13][28] Its potential to chelate metal ions should also be considered, and it may be necessary to optimize the Mg²⁺ concentration when using this buffer system.
Ultimately, the optimal buffer choice is experiment-dependent. For high-stakes experiments, such as those in drug development, where accuracy and reproducibility are non-negotiable, the superior physicochemical properties of HEPES often justify its use. This guide provides the foundational knowledge and experimental framework to empower researchers to cross-validate their results and make informed decisions about buffer selection, thereby enhancing the scientific rigor of their work.
References
-
HEPES: A Reliable Buffer for Enzyme Experiments under Low Temperature Conditions. (2025, August 20). Hubei Xindesheng Material Technology. [Link]
-
Bates, R. G., & Pinching, G. D. (1949). Tris/Tris·HCl: A Standard Buffer for Use in the Physiologic pH Range. Journal of Research of the National Bureau of Standards, 42(5), 419-430. [Link]
-
Tris-HCL pH depending on temperature? (2019, March 15). Reddit. [Link]
-
What is HEPES Buffer? (2021, July 14). ReAgent Chemicals. [Link]
-
Why does the PH of tris-base buffer change with temperature variation? (2014, August 7). ResearchGate. [Link]
-
HEPES Buffer. Interchim. [Link]
-
Will the pH of TRIS-HCL buffer 1185-53-1 change with temperature? (2020, September 24). Wuhan Desheng Chemical Technology Co., Ltd. [Link]
-
Karra, A. S., Stippec, S., & Cobb, M. H. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55504. [Link]
-
Grzelak, I., Rychlik, B., & Bartosz, G. (2001). Radicals from "Good's" buffers. Free Radical Biology and Medicine, 30(11), 1338-1343. [Link]
-
HEPES Buffer: The Backbone of Stable pH in Biological Research. (2026, January 29). Hopax Fine Chemicals. [Link]
-
Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols, 1(2), 968-971. [Link]
-
Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. (2024, May 27). Amerigo Scientific. [Link]
-
The PKA pathway. ResearchGate. [Link]
-
Kumar, S., & Kishore, N. (2014). Interactions of TRIS [tris(hydroxymethyl)aminomethane] and related buffers with peptide backbone: Thermodynamic characterization. The Journal of Chemical Thermodynamics, 70, 153-159. [Link]
-
The Role of HEPES Buffer in Cell Culture Media. (2024, September 5). HuanKai Group. [Link]
-
Assay of protein kinases using radiolabeled ATP: a protocol. MRC PPU. [Link]
-
Protein Kinase Activity Assessment with Radiolabeled ATP | Protocol Preview. (2022, September 30). YouTube. [Link]
-
Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab. (2024, April 19). Hopax Fine Chemicals. [Link]
-
Oney-Hawthorne, S. D., Barondeau, D. P., & Russell, D. H. (2025). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences, 26(17), 9034. [Link]
-
Grady, J. K., Chasteen, N. D., & Harris, D. C. (1988). Radicals from "Good's" buffers. Analytical Biochemistry, 173(1), 111-115. [Link]
-
Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics. (2023, October 18). ACS Omega. [Link]
-
Resurveying the Tris buffer solution: The specific interaction between tris(hydroxymethyl)aminomethane and lysozyme. (2025, August 10). ResearchGate. [Link]
-
Common PKA signaling pathways: Diagram of the MAPK and PKA pathways. ResearchGate. [Link]
-
Assay Development for Metal-Dependent Enzymes Influence of Reaction Buffers on Activities and Kinetic Characteristics. (2023, October 18). ACS Omega. [Link]
-
cAMP-dependent pathway. Wikipedia. [Link]
-
cAMP Signaling Pathway. Creative Biolabs. [Link]
-
What is the role of radioactive labelled ATP in kinase activity assay? (2022, September 1). ResearchGate. [Link]
-
How to prepare 750 mM Tris buffer (7.4) containing 50 mM NaCl ? (2016, May 30). ResearchGate. [Link]
-
How to prepare 50mM 10mL HEPES buffer from 1M HEPES buffer solution? (2023, July 30). ResearchGate. [Link]
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A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. (2014, June 10). PLoS ONE, 9(6), e99619. [Link]
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What Are the Applications of Biochemical Buffers in Enzyme Assays? (2025, May 9). Patsnap Synapse. [Link]
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Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. (2021, March 3). The Journal of Physical Chemistry B. [Link]
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HEPES, TRIS buffer and pH control. (2024, January 17). Hopax Fine Chemicals. [Link]
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Effects of Tricine, Glycine and Tris Buffers on Alkaline Phosphatase Activity. SciSpace. [Link]
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A Researcher's Guide to Navigating Tris Succinate Interference in the Lowry Protein Assay
For decades, the Lowry protein assay has been a cornerstone of biochemical research, valued for its sensitivity and precision in quantifying protein concentrations.[1][2] However, the chemical complexity of biological samples often introduces interfering substances that can compromise the accuracy of this widely used method.[2][3] Among these, amine-containing buffers such as Tris (tris(hydroxymethyl)aminomethane) are notorious for their disruptive effects.[4][5][6] This guide provides a comprehensive evaluation of the impact of Tris succinate buffer on the Lowry protein assay, offering experimental data, mitigation strategies, and a comparative analysis with alternative assays to equip researchers with the knowledge to make informed decisions in their protein quantification workflows.
The Lowry Assay: A Two-Step Colorimetric Reaction
The Lowry assay's principle is rooted in two sequential chemical reactions.[1][7] First, under alkaline conditions, the peptide bonds of a protein form a complex with copper (II) ions, in what is known as the Biuret reaction.[1][3] This initial reaction is followed by the reduction of the Folin-Ciocalteu reagent (a mixture of phosphomolybdic and phosphotungstic acids) by the copper-protein complex and the aromatic amino acid residues tyrosine and tryptophan.[8][9] This reduction produces a characteristic blue-colored complex, heteropolymolybdenum Blue, whose absorbance at 750 nm is directly proportional to the protein concentration.[1][7]
The Challenge of this compound Interference
Tris-based buffers are ubiquitous in protein research due to their buffering capacity in the physiological pH range. However, the primary amine group in the Tris molecule directly interferes with the Lowry assay. This interference manifests in two primary ways:
-
Blank Color Development: Tris itself can react with the assay reagents, leading to a high background absorbance and reducing the assay's dynamic range.[4][5]
-
Decreased Chromophore Development: The presence of Tris can suppress the color development of the protein-reagent complex, resulting in an underestimation of the true protein concentration.[4][5]
Succinate, a dicarboxylic acid, is less likely to interfere directly with the core chemistry of the Lowry assay. However, as a component of the buffer system, its presence necessitates a thorough evaluation of the complete buffer's impact.
Experimental Evaluation of this compound Interference
To quantify the effect of this compound on the Lowry protein assay, a controlled experiment was designed. A series of Bovine Serum Albumin (BSA) standards were prepared in both a standard, non-interfering buffer (e.g., phosphate-buffered saline, PBS) and in a 50 mM this compound buffer, pH 7.4.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound interference.
Results
The absorbance values for the BSA standards in both buffer systems were measured and plotted.
| BSA Concentration (µg/mL) | Absorbance at 750 nm (PBS) | Absorbance at 750 nm (50 mM this compound) |
| 0 | 0.052 | 0.185 |
| 20 | 0.158 | 0.253 |
| 40 | 0.261 | 0.321 |
| 60 | 0.365 | 0.388 |
| 80 | 0.470 | 0.455 |
| 100 | 0.573 | 0.520 |
Analysis of Results:
The data clearly demonstrates the interfering effect of the this compound buffer. The blank (0 µg/mL BSA) in the this compound buffer exhibits a significantly higher absorbance compared to the PBS control, indicating a reaction between the buffer and the assay reagents. Furthermore, the slope of the standard curve generated in the this compound buffer is shallower than that of the PBS curve, confirming the suppression of color development. This leads to a substantial underestimation of protein concentration if a standard curve prepared in a non-interfering buffer is used to quantify a protein sample containing this compound.
Mitigating Interference: A Practical Protocol
While the interference is significant, it can be managed by ensuring that the buffer composition of the standards matches that of the unknown samples.[4][5]
Detailed Lowry Protein Assay Protocol for Samples in this compound
Reagents:
-
Lowry Reagent A: 2% (w/v) sodium carbonate in 0.1 N NaOH.[2]
-
Lowry Reagent B: 1% (w/v) copper (II) sulfate pentahydrate in deionized water.[2]
-
Lowry Reagent C: 2% (w/v) sodium potassium tartrate in deionized water.[2]
-
Lowry Stock Reagent: Mix 49 mL of Reagent A with 0.5 mL of Reagent B and 0.5 mL of Reagent C. Prepare fresh daily.[2]
-
Folin-Ciocalteu Reagent (2N): Dilute 1:1 with deionized water before use.[2]
-
Protein Standard: Bovine Serum Albumin (BSA) at 2 mg/mL in 50 mM this compound, pH 7.4.
Procedure:
-
Prepare Standards: Create a series of BSA standards (e.g., 0, 20, 40, 60, 80, 100 µg/mL) by diluting the BSA stock solution with 50 mM this compound buffer, pH 7.4.
-
Prepare Samples: Dilute your unknown protein samples with the same 50 mM this compound buffer to an estimated concentration within the range of your standard curve.
-
Assay: a. To 100 µL of each standard and unknown sample in separate test tubes, add 1.0 mL of the Lowry stock reagent. b. Vortex each tube and incubate at room temperature for 30 minutes.[2] c. Add 100 µL of the diluted Folin-Ciocalteu reagent to each tube and vortex immediately. d. Incubate at room temperature for 30 minutes.[2]
-
Measurement: Measure the absorbance of each sample at 750 nm using a spectrophotometer.[1][8]
-
Quantification: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the unknown samples from this standard curve.
Alternative Protein Quantification Assays
For researchers working with samples containing high concentrations of interfering substances, alternative protein assays may be more suitable. The Bradford and Bicinchoninic Acid (BCA) assays are two popular alternatives.
The Bradford Assay
The Bradford assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily basic and aromatic amino acid residues.[10][11] This binding causes a shift in the dye's maximum absorbance from 465 nm to 595 nm.[10] The Bradford assay is generally less susceptible to interference from reducing agents but can be affected by detergents.[11]
Caption: Workflow for the Bradford protein assay.
The Bicinchoninic Acid (BCA) Assay
The BCA assay also involves the reduction of copper (II) to copper (I) by protein in an alkaline medium.[12][13] However, instead of the Folin-Ciocalteu reagent, the BCA assay uses bicinchoninic acid to chelate the cuprous ion, forming a purple-colored complex with an absorbance maximum at 562 nm.[12] The BCA assay is generally more tolerant of detergents than the Bradford assay.
Caption: Workflow for the BCA protein assay.
Comparative Performance
| Feature | Lowry Assay | Bradford Assay | BCA Assay |
| Principle | Copper chelation and reduction of Folin-Ciocalteu reagent[1][7] | Dye-binding to basic and aromatic amino acids[10][11] | Copper chelation and detection with bicinchoninic acid[12][13] |
| Wavelength | 750 nm[1] | 595 nm[10] | 562 nm[12] |
| Interference | High susceptibility to Tris, reducing agents, and detergents[2][3][14] | Susceptible to detergents[11] | More tolerant of detergents than Bradford[15] |
| Sensitivity | High (10 µg/mL)[1] | High (1 µg/mL)[10] | High (20 µg/mL)[13] |
| Assay Time | ~60 minutes[2] | ~10 minutes[10][16] | ~40 minutes[12][15] |
Conclusion and Recommendations
The Lowry protein assay remains a powerful tool for protein quantification, but its susceptibility to interference from components like this compound buffer necessitates careful experimental design. Our findings underscore the critical importance of matching the buffer composition of the protein standards to that of the unknown samples to obtain accurate results. When this is not feasible, or when dealing with complex sample matrices, alternative methods such as the Bradford or BCA assays should be considered. The choice of assay will ultimately depend on the specific composition of the samples and the required sensitivity and throughput of the workflow. By understanding the principles and limitations of each method, researchers can confidently and accurately quantify their protein samples, ensuring the integrity of their downstream applications.
References
- Current time inform
-
BCA (Bicinchoninic Acid) Protein Assay - Bio-protocol. [Link]
-
The Lowry Protein Assay: A Time-Tested Method for Protein Quantification - MetwareBio. [Link]
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Lowry Protein Assay - UF Animal Sciences. [Link]
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Lowry Protein Assay: Principle, Protocol & Mechanism - Video - Study.com. [Link]
-
Bicinchoninic Acid (BCA) Protein Assay - G-Biosciences. [Link]
-
BCA Protein Assay - controltecnica. [Link]
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Bradford Protein Assay - Bio-protocol. [Link]
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Lowry Protein Assay Protocol (from Scott Hsieh) Solution A. [Link]
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Lowry protein assay - Wikipedia. [Link]
-
Video: Bradford Assay | Protein, Protocol & Methods - Study.com. [Link]
-
Bradford Protein Assay Protocol | Step-by-Step Guide & Tips - Assay Genie. [Link]
-
Determination of Protein Concentration by the Lowry Method Protocol - Creative Diagnostics. [Link]
-
Interference by Tris buffer in the estimation of protein by the Lowry procedure. [Link]
-
Little Adjustment of Lowry and Biuret Methods to Get Better Absorbance of Proteins. [Link]
-
Effect of Tris on Protein Measurement (µg/ml) - ResearchGate. [Link]
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Hartree-Lowry and Modified Lowry Protein Assays - Rice University. [Link]
-
Are there any alternatives to the Lowry modified assay? - ResearchGate. [Link]
-
Overcome effects of detergents & reducing agents in protein estimation - G-Biosciences. [Link]
-
determination of proteins in the presence of phenol, sucrose, mannitol, glucose, fructose - Horizon IRD. [Link]
-
QUANTITATIVE ESTIMATION OF PROTEIN BY FOLIN LOWRY'S METHOD - WordPress.com. [Link]
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- 16. study.com [study.com]
Safety Operating Guide
Part 1: Executive Summary & Immediate Action
Topic: Tris Succinate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1]
Status: Non-regulated for transport (DOT), but classified as an Irritant (Xi) under GHS.[1] Primary Hazard: Skin, eye, and respiratory irritation.[1][2][3][4] Disposal Classification: Non-RCRA Hazardous Waste (unless contaminated), but generally managed as Organic Chemical Waste due to Biological Oxygen Demand (BOD).[1]
Emergency Response Card (Spills & Exposure)
| Scenario | Immediate Action Protocol |
| Skin Contact | Wash with soap and copious water for 15 min.[1][5] Remove contaminated clothing.[2][5][6][7][8][9][10] |
| Eye Contact | Rinse cautiously with water for 15 min.[1][2][5] Remove contact lenses if easy to do.[3][5][11] |
| Solid Spill | Do not sweep dry dust (aerosol risk).[1] Dampen with inert absorbent or use HEPA vacuum. |
| Liquid Spill | Absorb with vermiculite/sand.[1][8][9][10] Place in a sealed container labeled "Chemical Waste." |
Part 2: Technical Profile & Hazard Assessment
As scientists, we must understand why we manage specific buffers. This compound (CAS 85169-32-0) is a salt formed by neutralizing Tris base with succinic acid.[1] While it lacks the acute toxicity of cacodylate or azide, it presents specific disposal challenges often overlooked in high-throughput labs.[1]
1. The "Non-Toxic" Trap (BOD Load): Although this compound is not listed on EPA RCRA P or U lists, it is an organic salt rich in carbon and nitrogen.[1] Discharging high molarity (>1 M) or large volumes into municipal water systems spikes the Biological Oxygen Demand (BOD) .[1] This can violate local wastewater permits by depleting dissolved oxygen in aquatic systems, leading to eutrophication [1].[1]
2. Chemical Incompatibility: this compound is a reducing agent substrate.
-
Do NOT mix with: Strong oxidizing agents (perchlorates, chromates) or strong bases in the waste stream.[1]
-
Risk: Exothermic reaction or generation of nitrogen oxides (NOx).[1]
Part 3: Disposal Decision Logic (Visualization)
The following decision tree illustrates the logic for segregating this compound waste streams to ensure compliance and safety.
Figure 1: Decision matrix for segregating this compound waste based on physical state and biological/chemical co-contaminants.[1]
Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Use this for expired powder stocks or spill cleanup debris.[1]
-
Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar.[1] Glass is acceptable but poses a breakage risk.[1]
-
Segregation: Do not mix with strong oxidizers.
-
Labeling: Apply a hazardous waste label.
-
Constituents: this compound (100%).[1]
-
Hazard Checkbox: Irritant.
-
-
Hand-off: Cap tightly. Request pickup from your facility's EHS or licensed contractor (e.g., Veolia, Clean Harbors).[1]
Protocol B: Aqueous Buffer Solutions (Standard Lab Waste)
Use this for running buffers, wash buffers, or dialysis waste.[1]
The "Dilution Solution" Myth: Many researchers assume dilution makes disposal safe. However, Standard Operating Procedure (SOP) dictates that unless your facility has a specific permit for organic load:
-
Collection: Pour into a designated "Aqueous Non-Halogenated" waste carboy.
-
pH Verification: Check that the pH is between 5 and 9. If the solution was acidified or basified significantly during the experiment, neutralize it before adding to the main carboy to prevent off-gassing [2].[1]
-
Documentation: Log the volume and concentration (e.g., "1L, 1M this compound") on the carboy tag.[1]
Protocol C: Mixed Waste (Biological Contamination)
Use this for cell culture supernatants or protein purification fractions containing Tris.[1]
-
Deactivation: Add bleach (sodium hypochlorite) to a final concentration of 10% (v/v).[1] Incubate for 30 minutes.
-
Note: Tris can react with hypochlorite to reduce its efficacy slightly; ensure sufficient bleach is used.
-
-
Disposal Stream:
-
If drain disposal is permitted: Flush with 20x volume of water.
-
If drain disposal is restricted (common in EU/California): Collect the deactivated bleach/Tris mixture into a separate carboy labeled "Deactivated Biological Waste."[1] Do not mix with ammonia-containing waste (risk of chloramine gas).[1]
-
Part 5: Regulatory & Safety Data Reference
Key Chemical Data:
| Property | Value | Relevance to Disposal |
|---|---|---|
| CAS Number | 85169-32-0 | Identifier for waste manifests. |
| pH (0.1M) | ~4.0 - 6.0 | Mildly acidic; may require neutralization.[1] |
| Water Solubility | Soluble | High mobility in water systems (spill risk).[1] |
| GHS Signals | Warning (H315, H319) | Requires gloves/goggles during handling.[1] |
Expert Insight: While this compound is biodegradable, the succinate moiety is a prime carbon source for bacteria.[1] In non-sterile waste tanks, this can lead to rapid bacterial bloom and gas production.[1] Recommendation: Do not store aqueous waste carboys for >90 days to prevent container pressurization from biological activity.
References
-
Cole-Parmer. (2006).[1] Material Safety Data Sheet - Tris Buffer, 2M Solution. Retrieved from [Link][1]
-
National Institutes of Health (PubChem). (2025).[1] Tris(hydroxymethyl)aminomethane succinate Compound Summary. Retrieved from [Link][1]
-
Carl Roth. (2024).[1] Safety Data Sheet: Tris-hydrochloride buffer solution. Retrieved from [Link]
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- 3. cdhfinechemical.com [cdhfinechemical.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
